Product packaging for Tert-butyl 4-fluoro-2-nitrobenzoate(Cat. No.:CAS No. 942271-60-5)

Tert-butyl 4-fluoro-2-nitrobenzoate

Cat. No.: B1441407
CAS No.: 942271-60-5
M. Wt: 241.22 g/mol
InChI Key: JLGPJOUWLXCECT-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-nitrobenzoate is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO4 B1441407 Tert-butyl 4-fluoro-2-nitrobenzoate CAS No. 942271-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPJOUWLXCECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate (CAS No. 942271-60-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile and well-characterized building blocks. Tert-butyl 4-fluoro-2-nitrobenzoate, a fluorinated nitroaromatic compound, has emerged as a significant intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex pharmaceutical agents. This technical guide, designed for the discerning researcher, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the development of targeted therapeutics. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) number 942271-60-5 .[1] Its molecular structure, characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a tert-butyl ester, provides a foundation for its versatile reactivity.

A summary of its key physicochemical properties is presented in the table below, compiled from authoritative sources.[1]

PropertyValueSource
CAS Number 942271-60-5PubChem[1]
Molecular Formula C₁₁H₁₂FNO₄PubChem[1]
Molecular Weight 241.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance White to off-white powderChemicalBook
Purity ≥98%Various Suppliers
Solubility Soluble in most organic solventsGeneral Knowledge

These properties are fundamental for its handling, reaction setup, and purification in a laboratory setting. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in many synthetic pathways.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 4-fluoro-2-nitrobenzoic acid. Understanding the synthesis of this precursor is crucial for a comprehensive grasp of the overall process.

Synthesis of 4-Fluoro-2-nitrobenzoic Acid

The precursor, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common and effective method involves the use of a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[2]

Synthesis_of_4_Fluoro_2_nitrobenzoic_acid

Experimental Protocol: Synthesis of 4-Fluoro-2-nitrobenzoic Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-fluoro-2-nitrotoluene (1 equivalent), potassium permanganate (4 equivalents), and water is prepared.

  • Reaction Execution: The mixture is heated to 100°C and stirred vigorously for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 4-fluoro-2-nitrobenzoic acid.

Self-Validation: The identity and purity of the synthesized 4-fluoro-2-nitrobenzoic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected NMR spectra would show characteristic signals for the aromatic protons and the carboxylic acid proton.[2]

Esterification to this compound

The conversion of 4-fluoro-2-nitrobenzoic acid to its tert-butyl ester is a critical step. Direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for dehydration of the tertiary alcohol. A more reliable method involves the activation of the carboxylic acid.

Esterification_Reaction

Experimental Protocol: Synthesis of this compound

  • Activation of Carboxylic Acid: To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an activating agent such as thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) is added dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is stirred at room temperature until the evolution of gas ceases.

  • Esterification: The reaction mixture containing the in-situ generated acyl chloride is cooled to 0°C. A solution of tert-butanol (1.5-2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents) in the same anhydrous solvent is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The final product must be rigorously characterized to confirm its identity and purity. This includes ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from similar compounds.

Technique Expected Data
¹H NMR The spectrum should exhibit a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.5-1.6 ppm. The aromatic region will show complex multiplets for the three protons on the benzene ring, influenced by fluorine-proton coupling.
¹³C NMR The spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82-83 ppm and for the methyl carbons around 28 ppm. The aromatic carbons will appear in the range of 115-165 ppm, with their chemical shifts influenced by the fluorine and nitro substituents. The carbonyl carbon of the ester will be observed further downfield.
Mass Spec. The mass spectrum (electron ionization) would be expected to show the molecular ion peak (M⁺) at m/z 241. A prominent fragment would be the loss of isobutylene (56 Da) to give the 4-fluoro-2-nitrobenzoic acid cation at m/z 185.
IR Spec. The IR spectrum should display strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and the carbonyl group of the ester (around 1720 cm⁻¹).

Applications in Drug Discovery and Development

The synthetic utility of this compound is primarily centered on its role as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the nitro group, which can be readily reduced to an amine, and the fluorine atom, which can act as a leaving group in nucleophilic aromatic substitution reactions, provides two key handles for molecular elaboration.

Intermediate in the Synthesis of Kinase Inhibitors

A significant application of fluorinated nitroaromatic compounds is in the synthesis of kinase inhibitors, a major class of anticancer drugs. The 4-fluoro-3-nitrobenzonitrile analogue is a key starting material for the synthesis of Alectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[3] While not the exact same molecule, the reactivity principles are directly transferable. The fluoro group is displaced by a nucleophile in an SNAr reaction, a common strategy in building complex heterocyclic scaffolds found in many kinase inhibitors.

Kinase_Inhibitor_Synthesis

Precursor for Anti-inflammatory and Analgesic Drugs

The 2-fluoro-4-nitrobenzoic acid core, from which the title compound is derived, is instrumental in the synthesis of various anti-inflammatory and analgesic drugs.[4] The strategic placement of the fluoro and nitro groups allows for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound, such as binding affinity to target receptors and metabolic stability.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling in a laboratory setting. The following safety precautions, derived from safety data sheets of structurally related compounds, should be strictly adhered to.[5][6]

Aspect Guideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools to prevent ignition.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
First Aid (In case of exposure) Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move the person to fresh air. Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Dispose of contents and container in accordance with local, regional, and national regulations.

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for this compound provided by the supplier before handling the compound.

Conclusion

This compound (CAS No. 942271-60-5) is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical properties, coupled with its strategic functional groups, offer chemists a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and drug development professionals in their pursuit of innovative therapeutic solutions.

References

A Technical Guide to tert-Butyl 4-fluoro-2-nitrobenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of tert-butyl 4-fluoro-2-nitrobenzoate (CAS: 942271-60-5), a key chemical intermediate for professionals in drug discovery, agrochemical synthesis, and materials science. This guide moves beyond basic data to explain the causality behind its synthesis, characterization, and application, reflecting field-proven insights and best practices.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose utility is derived from the specific arrangement and electronic nature of its functional groups. The molecular weight of this compound is 241.22 g/mol .[1][2]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueSource
Molecular Weight 241.22 g/mol [1][2]
Molecular Formula C₁₁H₁₂FNO₄[1][2]
CAS Number 942271-60-5[1][2]
IUPAC Name This compound[1]
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)--INVALID-LINK--[O-][1]
Appearance Off-white solid (typical)[3]
Storage Sealed in a dry environment at room temperature.[2]
Chemical Structure and Functional Group Analysis

The structure of this compound is fundamental to its reactivity and applications.

Caption: Chemical structure of this compound.

  • Tert-butyl Ester: This bulky group serves as a robust protecting group for the carboxylic acid. It is stable under a wide range of conditions but can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid), which is a common deprotection strategy in multi-step synthesis.

  • Nitro Group (-NO₂): Positioned ortho to the ester, this strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. It is also a versatile synthetic handle that can be reduced to an amine (-NH₂).

  • Fluoro Group (-F): Located para to the ester, the fluorine atom is a key functional group. In drug discovery, its inclusion can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.

Synthesis, Purification, and Workflow

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid. The protocol described below is a self-validating system, incorporating purification and characterization as essential final steps.

Synthesis Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Validation Reactants 4-Fluoro-2-nitrobenzoic Acid + Di-tert-butyl dicarbonate (Boc₂O) + DMAP (catalyst) Reaction Esterification (Acetonitrile, RT, 12-24h) Reactants->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (brine), Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Column Chromatography (Silica, Hexane/EtOAc) Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize Product Pure tert-Butyl 4-fluoro-2-nitrobenzoate Characterize->Product

Caption: General workflow for synthesis and purification.

Experimental Protocol: Esterification

Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This is a mild and efficient method for tert-butylation of carboxylic acids, avoiding the harsh acidic conditions of Fischer esterification which could lead to side reactions.

  • Reaction Setup: To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in acetonitrile (MeCN, ~0.5 M), add di-tert-butyl dicarbonate (1.2 eq).

  • Catalysis: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture. The solution may effervesce (CO₂ evolution).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm identity and purity using the analytical methods described in the next section.

Analytical Characterization

Validating the identity and purity of the synthesized compound is critical. The following techniques are standard for a molecule of this type.

  • ¹H NMR (Proton NMR): Will confirm the presence of the tert-butyl group (a sharp singlet at ~1.6 ppm, integrating to 9H) and the aromatic protons (complex multiplets in the ~7.5-8.5 ppm region).

  • ¹⁹F NMR (Fluorine NMR): A crucial technique to confirm the presence and environment of the single fluorine atom. A singlet or doublet is expected.

  • ¹³C NMR (Carbon NMR): Provides information on all unique carbon atoms, including the carbonyl carbon of the ester (~165 ppm) and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight. The exact mass should correspond to the calculated value for C₁₁H₁₂FNO₄ (241.0750 Da).[1]

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O of the ester (~1730 cm⁻¹) and the asymmetric/symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹).

Applications in Synthetic Chemistry

The value of this compound lies in its role as a versatile synthetic intermediate.[4]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules.[3][4] The nitro group can be readily reduced to an aniline, which is a common precursor for forming amides, sulfonamides, or for use in cross-coupling reactions.

  • Drug Discovery: The fluoro and nitro substituents make it a valuable scaffold.[3] The fluorine can enhance binding affinity and metabolic stability of a final drug candidate, while the nitro group's electron-withdrawing nature can be exploited in designing specific molecular interactions.[3]

  • Materials Science: It can be used in the development of specialized polymers or coatings where its unique electronic and physical properties can be advantageous.[3][4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for the compound and structurally related chemicals.

Hazard CategoryRecommendationPrecautionary Statement Examples
Eye/Skin Contact Causes skin irritation. May cause serious eye irritation.Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[5][6][7]
Inhalation Harmful if inhaled. May cause respiratory irritation.Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5][6][7]
Fire/Explosion Heating may cause a fire with some related structures.Keep away from heat, sparks, open flames, and hot surfaces.[5][7]
Environmental Potentially harmful to aquatic life.Avoid release to the environment.[5][7]

Handling Procedures:

  • Always handle this chemical within a certified chemical fume hood.

  • Use personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.

  • Avoid dust formation during transfer.[6]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]

  • Keep away from strong oxidizing agents, bases, and amines.[6]

Conclusion

This compound is more than a chemical with a specific molecular weight; it is a strategically designed intermediate for advanced chemical synthesis. Its combination of a stable protecting group and reactive functional handles makes it a valuable tool for researchers. Understanding the rationale behind its synthesis, characterization, and safe handling is paramount to leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

An In-depth Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into its physicochemical properties, provide a detailed synthesis protocol with expert insights, explore its chemical reactivity, and discuss its applications in modern research and development.

Introduction and Strategic Importance

This compound (Figure 1) is an aromatic compound featuring a unique combination of functional groups that make it a highly valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group and a fluorine atom on the benzene ring activates the molecule for various transformations, while the tert-butyl ester serves as a protecting group for the carboxylic acid. This strategic arrangement of functionalities allows for selective reactions at different positions of the molecule, providing a versatile platform for the synthesis of complex target structures. Its role as an intermediate is particularly prominent in the synthesis of biologically active compounds, where the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

Figure 1: Chemical Structure of this compound

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 942271-60-5[2]
Molecular Formula C₁₁H₁₂FNO₄[2]
Molecular Weight 241.22 g/mol [2]
Monoisotopic Mass 241.07503603 Da[2]
Appearance Off-white solid (predicted)[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in ethanol, ether, and methanol. Insoluble in water. (Predicted based on similar compounds)[4]
XLogP3 2.9[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[4][5]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluoro-2-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by esterification with tert-butanol.

Step 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

The oxidation of 4-fluoro-2-nitrotoluene to 4-fluoro-2-nitrobenzoic acid can be accomplished using a strong oxidizing agent such as potassium permanganate.[6]

Protocol:

  • To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of water and a suitable co-solvent like pyridine, add potassium permanganate (4 equivalents) portion-wise.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide byproduct.

  • Wash the filtrate with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 4-fluoro-2-nitrobenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to this compound

The esterification of 4-fluoro-2-nitrobenzoic acid with tert-butanol is challenging under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group. A more effective method involves the use of a coupling agent or the formation of an acid chloride intermediate. An alternative and efficient method is the reaction with tert-butyl 2,2,2-trichloroacetimidate.

Protocol:

  • Dissolve 4-fluoro-2-nitrobenzoic acid (1 equivalent) in a mixture of dichloromethane and cyclohexane.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents) to the solution.

  • Add a catalytic amount of boron trifluoride etherate (BF₃·Et₂O) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

SynthesisWorkflow Start 4-Fluoro-2-nitrotoluene Step1 Oxidation (KMnO4, H2O/Pyridine, Reflux) Start->Step1 Intermediate 4-Fluoro-2-nitrobenzoic Acid Step1->Intermediate Step2 Esterification (tert-butyl 2,2,2-trichloroacetimidate, BF3·Et2O) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification

Diagram 1: Synthesis Workflow for this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the fluorine atom, and the tert-butyl ester.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron powder in acidic media. This transformation is fundamental in introducing a nucleophilic amino group, which can then be further functionalized.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 4-position of the benzene ring.

  • Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is a robust protecting group that can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, while leaving other functional groups intact.

These versatile transformations make this compound a valuable intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators.

ReactionPathways cluster_reduction Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution cluster_hydrolysis Ester Hydrolysis StartingMaterial This compound Reduction [H] StartingMaterial->Reduction SNAr Nu- StartingMaterial->SNAr Hydrolysis H+ StartingMaterial->Hydrolysis AmineProduct Tert-butyl 2-amino-4-fluorobenzoate Reduction->AmineProduct SNArProduct Tert-butyl 4-substituted-2-nitrobenzoate SNAr->SNArProduct AcidProduct 4-Fluoro-2-nitrobenzoic Acid Hydrolysis->AcidProduct

Diagram 2: Key Reaction Pathways of this compound.

Spectral Data Analysis (Predicted)

While experimental spectra are not widely published, we can predict the characteristic signals in the 1H NMR, 13C NMR, and IR spectra based on the structure of the molecule and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group at around 1.6 ppm. The aromatic region should display three signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group at approximately 82 ppm and the methyl carbons around 28 ppm. The aromatic region will show six distinct signals, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹J C-F).

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C=O stretch of the ester at approximately 1720 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group around 1530 and 1350 cm⁻¹ respectively, and a C-F stretching vibration in the 1250-1000 cm⁻¹ region.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[7] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[7] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4][7]

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications in organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of functional groups allows for a variety of chemical transformations, making it a versatile building block for the construction of complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthesis route, and an analysis of its reactivity, serving as a valuable resource for researchers and scientists in the field.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 4-fluoro-2-nitrobenzoate

This compound is a substituted aromatic carboxylic acid ester that has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a bulky tert-butyl ester, a directing nitro group, and a reactive fluorine atom—provides a unique chemical handle for complex molecular construction. This guide offers a comprehensive overview of its structural formula, physicochemical properties, a validated synthesis protocol, and its applications, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structural Formula

The unambiguous identification of a chemical entity is paramount for reproducibility in research. This compound is defined by a benzene ring substituted at position 1 with a tert-butoxycarbonyl group, at position 2 with a nitro group, and at position 4 with a fluorine atom.

  • IUPAC Name : this compound[1]

  • CAS Number : 942271-60-5[1]

  • Molecular Formula : C₁₁H₁₂FNO₄[1]

  • SMILES : CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)--INVALID-LINK--[O-][1]

  • InChIKey : JLGPJOUWLXCECT-UHFFFAOYSA-N[1]

Caption: 2D Structural Formula of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The data below has been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 241.22 g/mol [1]
Appearance Off-white solid[2]
Exact Mass 241.07503603 Da[1]
Storage Sealed in dry, Room Temperature[3]
XLogP3 2.9[1]

Synthesis Protocol and Mechanistic Rationale

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring slightly deactivates the carboxyl group, necessitating robust esterification conditions. The tert-butyl ester group is a valuable protecting group in multi-step synthesis, as it is stable under many reaction conditions but can be readily cleaved under acidic conditions.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound from 4-fluoro-2-nitrobenzoic acid.

Causality : The choice of an acid catalyst (like sulfuric acid) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

  • Reaction Setup : To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add tert-butanol (1.5-2.0 eq).

  • Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15 to the mixture while stirring.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching : Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution quenches the acid, stopping the reaction and removing the catalyst.

  • Extraction : Separate the organic layer. Extract the aqueous layer with additional dichloromethane to recover any dissolved product. Combine all organic layers.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification : Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure this compound.

Synthesis_Workflow Start 4-Fluoro-2-nitrobenzoic Acid + tert-Butanol Reaction Reflux Start->Reaction Reagents Solvent (e.g., DCM) Acid Catalyst (H₂SO₄) Reagents->Reaction Add Workup Quench with NaHCO₃ (aq) Separate Layers Reaction->Workup Cool & Extraction Extract Aqueous Layer with DCM Workup->Extraction Drying Dry Combined Organics (Na₂SO₄) Extraction->Drying Purification Concentrate & Purify (Recrystallization or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

  • Pharmaceutical Synthesis : The compound is a key building block for synthesizing more complex, biologically active molecules.[2][4] The nitro group can be readily reduced to an amine, which serves as a nucleophilic handle for amide bond formation, alkylation, or the construction of heterocyclic rings—common motifs in pharmaceuticals.[5]

  • Influence of Fluorine : The fluorine atom at the 4-position is significant in drug design. Its high electronegativity can alter the acidity of nearby protons and influence molecular conformation. Furthermore, introducing fluorine into a drug candidate can enhance its metabolic stability and membrane permeability, improving its pharmacokinetic profile.[5]

  • Agrochemicals : Similar to its role in pharmaceuticals, this compound is used to create novel pesticides and herbicides.[2] The specific functionalities allow for the systematic modification of a lead compound to optimize its activity and selectivity.

  • Materials Science : The molecule finds applications in the development of advanced polymers and coatings.[2] Its structure can be incorporated into larger polymer chains to impart specific properties like enhanced thermal stability or chemical resistance.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. A full Safety Data Sheet (SDS) should always be consulted prior to use.[6][7]

  • General Hazards : While not classified as acutely hazardous, contact should be avoided. Standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[7] If dust formation is possible, use a NIOSH/MSHA approved respirator.[7]

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen.[6]

    • Skin Contact : Immediately wash off with soap and plenty of water.[6]

    • Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[6]

    • Ingestion : Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[6]

  • Firefighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6] Hazardous combustion products may include nitrogen oxides (NOx) and hydrogen fluoride.[7]

  • Stability and Reactivity : The compound is stable under normal storage conditions (room temperature, dry).[7] Avoid strong oxidizing agents, bases, and amines.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is well-established in the synthetic sciences. Its unique combination of a cleavable protecting group and reactive functionalities makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this molecule in the creation of novel and impactful chemical entities.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-fluoro-2-nitrobenzoate, a key building block in the development of pharmaceuticals and advanced materials. The document delves into the strategic considerations behind the synthetic pathway, focusing on the esterification of 4-fluoro-2-nitrobenzoic acid. It offers a detailed, step-by-step protocol, an analysis of the reaction mechanism, and critical insights into process optimization and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a robust and reliable method for the preparation of this versatile intermediate.

Introduction: Strategic Importance of this compound

This compound (CAS 942271-60-5) is a valuable intermediate in organic synthesis.[1][2] Its molecular architecture, featuring a nitro group ortho to the carboxylic ester and a fluorine atom at the para position, offers a unique combination of reactivity and functionality. The sterically bulky tert-butyl ester group serves as an effective protecting group for the carboxylic acid, preventing its participation in undesired side reactions while enabling selective transformations at other positions on the aromatic ring.

The strategic placement of the nitro and fluoro substituents makes this compound a versatile precursor for a wide range of complex molecules.[3] The nitro group can be readily reduced to an amine, which then serves as a handle for the introduction of diverse functionalities through acylation, alkylation, or participation in the formation of heterocyclic rings. The fluorine atom can significantly influence the pharmacokinetic properties of a final drug candidate, often enhancing metabolic stability, membrane permeability, and binding affinity.[4] Consequently, this compound is a sought-after starting material in the synthesis of various biologically active compounds and functional materials.

This guide will focus on the most direct and widely applicable synthetic route: the esterification of 4-fluoro-2-nitrobenzoic acid.

Synthetic Pathway Overview: Esterification Strategy

The synthesis of this compound is most commonly achieved through the direct esterification of 4-fluoro-2-nitrobenzoic acid with a tert-butyl source. The core transformation involves the formation of an ester bond between the carboxylic acid and the tert-butyl group.

G A 4-Fluoro-2-nitrobenzoic Acid C This compound A->C Esterification B Tert-butanol Source (e.g., tert-butanol, di-tert-butyl dicarbonate) B->C D Catalyst/Activating Agent (e.g., Acid catalyst, DCC/DMAP) D->C caption General Synthetic Scheme for this compound

Figure 1. General synthetic scheme.

The primary challenge in this esterification lies in the steric hindrance posed by the tert-butyl group, which makes direct acid-catalyzed esterification with tert-butanol inefficient. Therefore, the choice of the tert-butylating agent and the activation method for the carboxylic acid are critical for achieving high yields.

Starting Material: Synthesis of 4-Fluoro-2-nitrobenzoic Acid

A reliable synthesis begins with high-quality starting materials. 4-Fluoro-2-nitrobenzoic acid can be prepared via the oxidation of 4-fluoro-2-nitrotoluene.

One common method involves the use of a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous medium. The reaction mixture is heated to drive the oxidation of the methyl group to a carboxylic acid.[5]

Another approach utilizes a mixture of periodic acid and a catalytic amount of chromium trioxide in acetonitrile.[6] This method often proceeds under milder conditions.

A further route involves the hydrolysis of 4-fluoro-2-nitrobenzonitrile using a strong acid like hydrobromic acid at elevated temperatures.[5]

Detailed Experimental Protocol: Tert-butylation of 4-Fluoro-2-nitrobenzoic Acid

This section provides a robust, field-proven protocol for the synthesis of this compound. The method described here utilizes di-tert-butyl dicarbonate (Boc anhydride) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a widely adopted and efficient procedure for the tert-butylation of carboxylic acids.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-nitrobenzoic acid185.1210.0 g54.0 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)218.2514.1 g64.8 mmol
4-(Dimethylamino)pyridine (DMAP)122.170.66 g5.4 mmol
Dichloromethane (DCM)-200 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine (saturated NaCl solution)-100 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-fluoro-2-nitrobenzoic acid (10.0 g, 54.0 mmol) and dissolve it in dichloromethane (200 mL).

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (14.1 g, 64.8 mmol) followed by the catalytic amount of 4-(dimethylamino)pyridine (0.66 g, 5.4 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Effervescence (CO₂ evolution) will be observed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (100 mL) to quench any unreacted (Boc)₂O and remove acidic byproducts.

  • Extraction: Separate the organic layer and wash it with brine (100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound as a solid.

Mechanistic Insights and Rationale

The use of di-tert-butyl dicarbonate and DMAP provides a mild and efficient method for tert-butylation.

G cluster_0 Activation cluster_1 Nucleophilic Attack A 4-Fluoro-2-nitrobenzoic Acid C Mixed Anhydride Intermediate A->C B (Boc)₂O B->C E Tert-butoxide (from intermediate) C->E Decomposition F This compound C->F D DMAP (Catalyst) D->C Catalyzes formation E->F Nucleophilic attack caption Simplified Reaction Mechanism

Figure 2. Simplified reaction mechanism.

The reaction proceeds through the formation of a mixed anhydride intermediate from the reaction of the carboxylic acid with (Boc)₂O, a process catalyzed by DMAP. This activated intermediate is then susceptible to nucleophilic attack by the tert-butoxide, also generated in situ, to form the desired tert-butyl ester, with the evolution of carbon dioxide and tert-butanol as byproducts.

Troubleshooting and Self-Validation

A successful synthesis requires careful observation and the ability to troubleshoot potential issues.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the expected reaction time, it could be due to impure reagents or insufficient catalyst. The addition of a small amount of extra DMAP and (Boc)₂O can help drive the reaction to completion.

  • Low Yield: Low yields can result from incomplete reaction or losses during the workup and purification steps. Ensure efficient extraction and careful handling during purification.

  • Product Purity: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of this compound.

Safety Considerations

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate is a moisture-sensitive reagent.

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the esterification of 4-fluoro-2-nitrobenzoic acid using di-tert-butyl dicarbonate and DMAP is a reliable and high-yielding method. This guide provides the necessary theoretical background, a detailed experimental protocol, and practical insights to enable researchers to successfully prepare this important synthetic intermediate. The strategic application of this building block will continue to play a vital role in the advancement of medicinal chemistry and materials science.

References

An In-depth Technical Guide to tert-Butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 4-fluoro-2-nitrobenzoate, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug discovery and materials science, this document delves into the compound's identifiers, physicochemical properties, safety protocols, synthesis, and applications, grounding all information in established scientific literature and safety standards.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound featuring a benzoic acid core. The strategic placement of a fluorine atom at the 4-position, a nitro group at the 2-position, and a bulky tert-butyl ester group confers specific reactivity and physical properties, making it a valuable intermediate in multi-step syntheses.

Synonyms and Identifiers

Accurate identification is critical in chemical synthesis. This section provides a consolidated list of names and registry numbers for this compound. It is crucial to distinguish this compound from its isomers, such as tert-butyl 2-fluoro-4-nitrobenzoate (CAS 157665-46-8), which possesses different physical and chemical characteristics.

Identifier TypeValueSource
Primary Name This compoundIUPAC
CAS Number 942271-60-5Chemical Abstracts Service[1][2]
Molecular Formula C₁₁H₁₂FNO₄PubChem[2]
Molecular Weight 241.22 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
InChI InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3PubChem[2]
InChIKey JLGPJOUWLXCECT-UHFFFAOYSA-NPubChem[2]
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)--INVALID-LINK--[O-]PubChem[2]
Synonyms 4-Fluoro-2-nitro-benzoic acid tert-butyl ester, tert-butyl 4-fluoro-2-nitro-benzoatePubChem[2]
PubChem CID 57447321PubChem[2]
Structural Representation

The relationship between the starting material, 4-fluoro-2-nitrobenzoic acid, and the final product, its tert-butyl ester, is a fundamental esterification reaction.

structure Figure 1: Esterification of 4-Fluoro-2-nitrobenzoic acid cluster_reactants Reactants cluster_product Product reactant1 4-Fluoro-2-nitrobenzoic acid (CAS: 394-01-4) product This compound (CAS: 942271-60-5) reactant1->product Esterification reactant2 tert-Butanol or equivalent tert-butyl source reactant2->product

Esterification of 4-Fluoro-2-nitrobenzoic acid

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is paramount for the safe handling, storage, and application of any chemical compound.

Physicochemical Properties

While experimental data for this compound is not widely published, computed properties from reliable databases provide valuable estimates. For reference, the melting point of the precursor, 4-fluoro-2-nitrobenzoic acid, is 140-145 °C.

PropertyValue (Computed)Source
Molecular Weight 241.22 g/mol PubChem[2]
XLogP3 2.9PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 241.07503603 DaPubChem[2]
Topological Polar Surface Area 72.1 ŲPubChem[2]
Complexity 308PubChem[2]
Safety and Hazard Information

Based on available Safety Data Sheets (SDS) for this compound and closely related analogues, caution is advised during handling. The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated): While a definitive GHS classification from ECHA is not available, based on data for analogous compounds like methyl 2-fluoro-4-nitrobenzoate, the following hazards are anticipated:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

Pictograms:

  • alt text

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen[1].

  • Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water[1].

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[1].

Synthesis and Manufacturing

The primary route to this compound is through the esterification of its corresponding carboxylic acid. While direct esterification with tert-butanol under acidic conditions can be challenging due to the potential for alcohol dehydration, modern methods offer efficient and high-yield alternatives.

Synthesis of the Precursor: 4-Fluoro-2-nitrobenzoic Acid

The starting material, 4-fluoro-2-nitrobenzoic acid, can be synthesized via the oxidation of 4-fluoro-2-nitrotoluene. A common method involves using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.

Recommended Esterification Protocol

A highly effective and mild method for the synthesis of tert-butyl esters from carboxylic acids involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)[3][4]. This method avoids harsh acidic conditions and the byproducts (tert-butanol and CO₂) are volatile, simplifying purification[3].

Reaction: 4-Fluoro-2-nitrobenzoic acid + (Boc)₂O --(DMAP catalyst)--> this compound + CO₂ + tert-Butanol

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.) to the solution. Follow with the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, ~1.1-1.2 eq.) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid. Effervescence (CO₂ evolution) is typically observed.

  • Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and DMAP.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

synthesis_workflow Figure 2: Synthesis Workflow start Start: 4-Fluoro-2-nitrobenzoic Acid in Anhydrous Solvent add_reagents Add DMAP (cat.) and (Boc)₂O start->add_reagents react Stir at Room Temp. Monitor by TLC add_reagents->react Reaction starts (CO₂ evolution) workup Quench (NaHCO₃ aq.) Extract with Ethyl Acetate react->workup Reaction complete purify Dry (Na₂SO₄) Concentrate Column Chromatography workup->purify product Product: This compound purify->product

Synthesis Workflow

Analytical Characterization

  • ¹H NMR (Proton NMR):

    • tert-Butyl group: A characteristic singlet peak integrating to 9 protons would be expected around δ 1.5-1.6 ppm.

    • Aromatic protons: Three protons on the aromatic ring would appear as multiplets in the downfield region (δ 7.5-8.5 ppm), with splitting patterns influenced by the fluorine and nitro groups.

  • ¹³C NMR (Carbon NMR):

    • Ester carbonyl: A peak in the range of δ 160-165 ppm.

    • tert-Butyl group: Two peaks, one for the quaternary carbon (~δ 82-85 ppm) and one for the methyl carbons (~δ 28 ppm).

    • Aromatic carbons: Six distinct peaks in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant.

  • IR (Infrared) Spectroscopy:

    • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

    • NO₂ stretches: Two strong absorption bands, one asymmetric (~1530-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).

    • C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹.

    • C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 241.

    • Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 mass units) leading to a peak at m/z = 184. Further fragmentation could involve the loss of CO₂ or the nitro group.

Applications and Field Insights

The utility of this compound stems from the orthogonal reactivity of its functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions without affecting other parts of the molecule[5]. This is particularly advantageous in complex, multi-step syntheses common in pharmaceutical and agrochemical research.

The fluoro and nitro groups on the aromatic ring are key functionalities for further elaboration. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to build more complex molecular architectures. The fluorine atom can influence the electronic properties of the molecule and is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

While specific patents detailing the use of CAS 942271-60-5 are not prevalent, its precursor, 4-fluoro-2-nitrobenzoic acid, is cited in patents for the synthesis of various bioactive compounds, including platelet aggregation inhibitors[6]. The conversion of this acid to its tert-butyl ester is a logical and often necessary step in these synthetic pathways to enable subsequent chemical transformations. The isomeric compound, tert-butyl 2-fluoro-4-nitrobenzoate, is noted as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of this class of compounds in drug discovery[7][8].

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential in synthetic organic chemistry. Its combination of a stable protecting group and reactive functionalities makes it an attractive intermediate for the synthesis of complex target molecules. While a lack of readily available experimental data necessitates careful characterization by the end-user, the synthetic routes are accessible and its potential applications in medicinal and materials chemistry are clear. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

A Comprehensive Technical Guide to the Optimal Storage and Handling of Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-fluoro-2-nitrobenzoate is a key building block in modern medicinal and materials science, valued for the synthetic versatility conferred by its distinct functional groups. Its utility, however, is directly proportional to its chemical integrity. Improper storage can lead to degradation, compromising experimental outcomes, introducing impurities, and potentially altering safety profiles. This guide provides an in-depth, scientifically-grounded framework for the optimal storage and handling of this compound. Moving beyond simple recommendations, we will explore the causal mechanisms of potential degradation pathways—including hydrolysis, chemical incompatibility, and thermal decomposition—to empower researchers with the knowledge to preserve compound purity and ensure experimental reproducibility.

Introduction and Compound Profile

Significance in Research and Development

This compound is a substituted aromatic compound of significant interest in organic synthesis. The unique electronic arrangement of its functional groups—a sterically hindered tert-butyl ester, an electron-withdrawing nitro group, and a halogenated fluoro group—makes it a versatile intermediate. It is frequently utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] The nitro group can be readily reduced to an amine, a cornerstone transformation in drug development, while the fluoro group can modulate pharmacokinetic properties or serve as a handle for cross-coupling reactions. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be removed under specific acidic conditions. Preserving the integrity of this molecular architecture is therefore paramount.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's properties is the foundation of proper storage.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 942271-60-5[3][4][5]
Molecular Formula C₁₁H₁₂FNO₄[3][4]
Molecular Weight 241.22 g/mol [3]
Appearance Typically an off-white to yellow solid[1]
InChIKey JLGPJOUWLXCECT-UHFFFAOYSA-N[3]

The Science of Stability: Factors Influencing Degradation

The stability of this compound is not absolute. Its functional groups, while synthetically useful, are also potential sites of degradation. An effective storage strategy is one that mitigates the specific risks associated with each of these sites.

Hydrolytic Stability: The Vulnerability of the Ester

The tert-butyl ester is the most significant potential point of hydrolytic instability. While generally more resistant to base-catalyzed hydrolysis than methyl or ethyl esters due to steric hindrance, it is highly susceptible to acid-catalyzed cleavage.

  • Causality: In the presence of moisture, particularly under acidic conditions (or in the presence of Lewis acids), the ester can undergo hydrolysis to form 4-fluoro-2-nitrobenzoic acid and isobutylene gas. This not only consumes the parent compound but introduces a highly polar, acidic impurity that can complicate subsequent reactions and purifications. The "dry" storage recommendation is a direct countermeasure to this pathway.[4][5][6]

Chemical Incompatibility

Co-storage with incompatible materials is a primary source of degradation. The reactivity of the nitro group dictates the most critical incompatibilities.

  • Reducing Agents: The nitro group is readily reduced. Storing the compound near strong reducing agents (e.g., metal hydrides, catalytic hydrogenation setups) can lead to unintended conversion to the corresponding nitroso, hydroxylamine, or amine derivatives.[7]

  • Strong Oxidizing Agents: While the aromatic ring is electron-deficient and somewhat deactivated, aggressive oxidizing conditions should be avoided as they can lead to unpredictable side reactions or decomposition.[8]

  • Strong Bases and Nucleophiles: Strong bases can potentially act as catalysts for degradation pathways or, if they are also nucleophilic, engage in nucleophilic aromatic substitution, displacing the fluorine atom. This is particularly relevant given the activation provided by the ortho-nitro group.

Thermal and Photochemical Stability
  • Thermal Stability: Aromatic nitro compounds are thermodynamically unstable and can be energetic materials, though this compound is not classified as an explosive.[9] Elevated temperatures accelerate all degradation reactions and can, in the extreme, lead to decomposition, releasing hazardous gases like nitrogen oxides (NOx) and hydrogen fluoride (HF).[8][10] Storing in a "cool" or temperature-controlled environment is crucial for long-term stability.[4]

Recommended Storage and Handling Protocols

Based on the scientific principles outlined above, the following protocols are designed to create a self-validating system for maintaining the integrity of this compound.

Summary of Storage Conditions
ParameterOptimal Long-Term Storage (> 6 months)Acceptable Short-Term Storage (< 6 months)Rationale
Temperature 2-8 °C (Refrigerated)Room Temperature (controlled, <25°C)Minimizes thermal degradation kinetics. While some suppliers suggest RT[5][6], refrigeration is a best practice for long-term preservation of reactive intermediates.
Atmosphere Under inert gas (Argon or Nitrogen)Tightly sealed in dry airExcludes atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative processes.
Light In the dark (e.g., amber glass vial in a cabinet)In the darkPrevents potential photochemical degradation.
Container Type 1 borosilicate glass vial with PTFE-lined capSame as optimalProvides an inert contact surface and a superior moisture barrier.
Protocol: Initial Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for an intact seal and the product for expected color and consistency.

  • Document: Record the date of receipt and assigned lot number in your laboratory inventory system.

  • Equilibrate: If the compound was shipped cold, allow the sealed container to equilibrate to ambient temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inerting (for Long-Term Storage): If the compound will be stored for an extended period, open the container in a glove box or glove bag. Alternatively, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds before tightly resealing the cap.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number, and date of receipt.

  • Store: Place the container in the designated storage location as defined in Table 3.1 (e.g., a dark, refrigerated, and desiccated environment).

Protocol: Handling for Aliquoting and Use

This protocol is designed to protect the integrity of the bulk material stock.

  • Preparation: Remove the main stock container from storage and allow it to fully equilibrate to room temperature in a desiccator before opening.

  • Environment: Whenever possible, handle the solid in a low-humidity environment, such as a glove box or under a positive pressure of inert gas.

  • Transfer: Use clean, dry spatulas and weighing instruments. Quickly weigh the desired amount of material into a separate, tared vial.

  • Resealing Main Stock: Before resealing the main stock container, flush the headspace with inert gas. Ensure the cap is tightened securely.

  • Return to Storage: Promptly return the main stock container to its designated long-term storage location.

  • Use Aliquot: The freshly prepared aliquot can now be used for the experimental procedure. Avoid returning any unused material to the main stock container to prevent cross-contamination.

Visualization of Workflows and Degradation Risks

Storage and Handling Decision Workflow

This flowchart provides a logical guide for researchers from compound receipt to final storage.

G A Receive Compound B Inspect Seal & Product Integrity A->B C Equilibrate to Room Temp (if shipped cold) B->C D Decision: Storage Duration? C->D E Short-Term (< 6 months) D->E Short F Long-Term (> 6 months) D->F Long G Store at Room Temp (<25°C) in Dark, Dry Location E->G H Flush Headspace with N2/Ar F->H J Handling for Use G->J I Store at 2-8°C in Dark Location H->I I->J K Equilibrate Stock to RT Before Opening J->K L Aliquot Required Amount K->L M Re-purge & Reseal Stock L->M N Return Stock to Storage M->N G cluster_0 Primary Compound cluster_1 Degradation Products A Tert-butyl 4-fluoro-2-nitrobenzoate B 4-fluoro-2-nitrobenzoic acid + Isobutylene A->B Hydrolysis (Moisture, Acid) C 4-fluoro-2-aminobenzoate derivatives A->C Reduction (Reducing Agents) D Nucleophilic Substitution Product A->D Substitution (Strong Nucleophiles)

References

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with established methodologies to offer a practical framework for understanding and experimentally determining the solubility of this compound.

Introduction: The Role of this compound in Synthesis

This compound is a versatile building block in organic synthesis. Its unique molecular architecture, featuring a fluorinated nitroaromatic ring and a bulky tert-butyl ester group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The presence of the nitro and fluoro substituents enhances its reactivity and allows for diverse chemical transformations, crucial for the development of novel therapeutic agents and crop protection chemicals.[1][2][3] A thorough understanding of its solubility is paramount for its effective use in reaction design, purification processes, and formulation development.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While extensive experimental data for this compound is not widely published, we can compile its key computed properties to inform our understanding of its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄PubChem[4]
Molecular Weight 241.22 g/mol PubChem[4]
XLogP3 (Computed) 2.9PubChem[4]
Appearance Expected to be a solidGeneral observation for similar compounds
Polar Surface Area 72.1 ŲPubChem[4]

The positive XLogP3 value suggests that this compound has a predominantly lipophilic character, indicating a preference for non-polar environments over aqueous media.

Solubility Profile: A Qualitative Assessment

Based on the structural features of this compound and the known behavior of similar aromatic nitro compounds, a qualitative solubility profile can be predicted.[5][6][7]

  • Aqueous Solubility : The compound is expected to have low solubility in water . The large, non-polar tert-butyl group and the aromatic ring contribute significantly to its hydrophobicity.[5]

  • Organic Solvent Solubility : It is anticipated to be soluble in a range of common organic solvents . This includes, but is not limited to:

    • Polar Aprotic Solvents : Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

    • Chlorinated Solvents : Dichloromethane (DCM), Chloroform.

    • Ethers : Diethyl ether.

    • Alcohols : Methanol, Ethanol, Isopropanol (solubility may vary).

    • Esters : Ethyl acetate.

    • Aromatic Hydrocarbons : Toluene, Benzene.

This predicted solubility in organic solvents is consistent with the general principle that "like dissolves like," where the aromatic and ester functionalities of the molecule interact favorably with these solvents.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] This section provides a detailed, step-by-step protocol for this procedure.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Orbital shaker with temperature control

  • Thermostatic water bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-72 hours) prep_vial->agitate settle Allow to settle agitate->settle filter Filter aliquot through 0.22 µm syringe filter settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC-UV dilute->analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the desired test solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analytical Quantification (HPLC):

    • Analyze the calibration standards and the diluted sample solutions by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of this compound in the test solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which are important to consider during its use and in the design of solubility experiments.

G Solubility Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Polarity Solvent->Solubility pH pH (Aqueous) pH->Solubility Purity Compound Purity Purity->Solubility

Caption: Key factors influencing solubility.

  • Temperature : The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

  • Solvent Polarity : As predicted, the solubility will be highly dependent on the polarity of the solvent. A systematic screening of solvents with varying polarities can establish a comprehensive solubility profile.

  • pH (in aqueous systems) : While the compound is largely non-ionizable, extreme pH values could potentially lead to hydrolysis of the ester over extended periods, which would affect the measured solubility.

  • Purity of the Compound : The presence of impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample for accurate determinations.

Conclusion

References

Spectroscopic Data of Tert-butyl 4-fluoro-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

Tert-butyl 4-fluoro-2-nitrobenzoate (C₁₁H₁₂FNO₄, Molecular Weight: 241.22 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[2][3] The presence of a tert-butyl ester, a fluorine atom, and a nitro group on the aromatic ring creates a rich dataset across various spectroscopic techniques. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, we can determine the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol (NMR)

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion and resolution.

  • Data Acquisition: Acquire standard one-dimensional ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra. For unambiguous assignments, two-dimensional experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The electron-withdrawing nature of the nitro and fluoro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3dd1HH-3
~ 7.8 - 8.0dd1HH-5
~ 7.4 - 7.6t1HH-6
~ 1.6s9H-C(CH₃)₃

Interpretation:

  • The aromatic region will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

  • H-5: This proton is ortho to the fluorine atom and meta to the nitro group. It will also be a doublet of doublets, coupling with H-3 and H-6.

  • H-6: This proton is meta to both the fluorine and the nitro group and will likely appear as a triplet due to coupling with H-5 and the fluorine at C-4.

  • Tert-butyl group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a characteristic upfield chemical shift.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 164C=O (ester)
~ 160 (d)C-4 (¹JCF)
~ 148C-2
~ 135C-1
~ 125 (d)C-6 (²JCF)
~ 118 (d)C-5 (²JCF)
~ 115 (d)C-3 (³JCF)
~ 84-C(CH₃)₃
~ 28-C(CH₃)₃

Interpretation:

  • The carbonyl carbon of the ester will appear at a downfield chemical shift.

  • The carbon atoms attached to or near the fluorine atom will exhibit splitting due to C-F coupling. The direct one-bond coupling (¹JCF) for C-4 will be the largest. Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C-5, C-6, and C-3.

  • The carbon bearing the nitro group (C-2) will be significantly deshielded.

  • The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120m

Interpretation:

  • The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the ring.[4][5] Aromatic fluorine chemical shifts typically appear in this region. The electron-withdrawing nitro and ester groups will impact the precise chemical shift.

  • The signal will be a multiplet due to coupling with the ortho and meta protons (H-3 and H-5).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group of the ester and the nitro group.

Experimental Protocol (IR)

A standard protocol for acquiring an FT-IR spectrum is as follows:

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is then placed in the beam path, and the spectrum is recorded.

Predicted IR Spectrum

Predicted Major IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch (tert-butyl)
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600, 1475MediumAromatic C=C stretch
~ 1530 - 1500StrongAsymmetric NO₂ stretch
~ 1350 - 1330StrongSymmetric NO₂ stretch
~ 1300 - 1250StrongC-O stretch (ester)
~ 1200 - 1150StrongC-F stretch

Interpretation:

  • The most characteristic peaks will be the strong C=O stretching vibration of the aromatic ester and the two strong stretching vibrations of the nitro group.

  • The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations.

  • The aliphatic C-H stretches from the tert-butyl group will also be present.

  • The C-F stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol (MS)

A common method for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) in an EI source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

Predicted Key Fragments (EI-MS):

m/zProposed Fragment
241[M]⁺ (Molecular ion)
185[M - C₄H₈]⁺
168[M - C₄H₉O]⁺
139[M - C₄H₈ - NO₂]⁺
57[C₄H₉]⁺

Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 241 should be observable, confirming the molecular weight of the compound.

  • Loss of Isobutylene: A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a peak at m/z 185, corresponding to the protonated 4-fluoro-2-nitrobenzoic acid.

  • Loss of a tert-Butoxy Radical: Cleavage of the ester bond can lead to the loss of a tert-butoxy radical (C₄H₉O, 73 Da), resulting in an acylium ion at m/z 168.

  • Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) from the fragment at m/z 185, giving a peak at m/z 139.

  • tert-Butyl Cation: A characteristic and often abundant peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺).

Data Summary and Visualization

Summary of Predicted Spectroscopic Data:

TechniqueKey Features
¹H NMR Aromatic protons (~7.4-8.3 ppm), tert-butyl singlet (~1.6 ppm)
¹³C NMR Ester carbonyl (~164 ppm), aromatic carbons (~115-160 ppm), tert-butyl carbons (~28, 84 ppm)
¹⁹F NMR Single multiplet (~ -110 to -120 ppm)
IR Strong C=O stretch (~1720 cm⁻¹), strong asymmetric and symmetric NO₂ stretches (~1520, ~1340 cm⁻¹)
MS Molecular ion at m/z 241, characteristic fragments at m/z 185, 168, 139, and 57

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway:

G mol [C11H12FNO4]⁺ m/z = 241 frag1 [C7H4FNO3]⁺ m/z = 185 mol->frag1 - C4H8 frag3 [C4H9]⁺ m/z = 57 mol->frag3 - C7H3FNO4 frag2 [C7H4FO]⁺ m/z = 139 frag1->frag2 - NO2

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The combination of these spectroscopic techniques offers a powerful and self-validating system for the structural confirmation and purity assessment of this important chemical intermediate. The predicted data, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It is recommended that this predictive guide be used in conjunction with experimentally acquired data for definitive structural elucidation.

References

Methodological & Application

The Versatile Synthon: A Guide to the Use of Tert-butyl 4-fluoro-2-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. Tert-butyl 4-fluoro-2-nitrobenzoate has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1][2] Its stability, ease of handling, and predictable reactivity make it an ideal starting material for the synthesis of a wide array of biologically active molecules, from novel pharmaceuticals to advanced agrochemicals.[1]

This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind experimental choices. We will delve into its principal transformations—nucleophilic aromatic substitution (SNAr) and nitro group reduction—providing detailed, field-proven protocols and a mechanistic understanding to empower researchers in their synthetic endeavors.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the interplay between its three key functional moieties: the fluorine atom, the nitro group, and the tert-butyl ester.

  • The Activated Fluorine: The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located ortho to it. This activation significantly lowers the energy barrier for nucleophilic attack on the aromatic ring, allowing for the facile displacement of the fluoride ion—an excellent leaving group in this context.[3][4]

  • The Versatile Nitro Group: The nitro group not only serves as a powerful activating group for the SNAr reaction but also represents a synthetic handle for a variety of transformations. Most notably, it can be readily reduced to an amino group, which opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

  • The Sterically Hindered Ester: The tert-butyl ester provides steric protection to the carboxylic acid functionality, preventing its interference in many of the primary reactions of the aromatic ring. This protecting group can be selectively removed under acidic conditions, typically with trifluoroacetic acid, to unmask the carboxylic acid for further elaboration.

Application I: Nucleophilic Aromatic Substitution (SNAr) - Forging New Carbon-Heteroatom Bonds

The SNAr reaction is arguably the most common and powerful application of this compound. It allows for the direct and efficient introduction of a wide range of nucleophiles onto the aromatic ring, providing a gateway to diverse chemical space.

Mechanistic Rationale

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the electron-withdrawing nitro group.

  • Elimination of Fluoride: The aromaticity of the ring is restored through the elimination of the fluoride ion, a good leaving group, yielding the substituted product.

Caption: Generalized mechanism of the SNAr reaction.

Protocol 1: SNAr with a Secondary Amine (Piperidine)

This protocol describes a general procedure for the reaction of this compound with a secondary amine, using piperidine as a representative example. This reaction is fundamental for the synthesis of precursors to many pharmaceutical agents.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 241.22 mg).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add piperidine (1.2 mmol, 0.12 mL) to the solution, followed by potassium carbonate (2.0 mmol, 276.4 mg).[4]

  • Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-nitro-4-(piperidin-1-yl)benzoate.

Causality and Trustworthiness:

  • Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the HF generated during the reaction and to facilitate the nucleophilic attack. Stronger bases are generally not required and may lead to side reactions.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Monitoring: TLC is a crucial and straightforward technique to monitor the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion and preventing unnecessary heating that could lead to decomposition.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineK₂CO₃DMF804-12>90
MorpholineEt₃NDMSO906-16>85
AnilineNaHTHF6012-24~80

Application II: Nitro Group Reduction - Paving the Way for Heterocycle Synthesis

The reduction of the aromatic nitro group to an amine is a pivotal transformation that dramatically expands the synthetic utility of the molecule. The resulting aniline derivative is a key precursor for the synthesis of a multitude of heterocyclic systems, most notably benzimidazoles, which are privileged scaffolds in medicinal chemistry.[5][6]

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures.

Materials:

  • Tert-butyl 4-(substituted)-2-nitrobenzoate (from SNAr reaction) (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the tert-butyl 4-(substituted)-2-nitrobenzoate (1.0 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psig) and stir the mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 2-amino-4-(substituted)benzoate, which is often pure enough for the next step.

Causality and Trustworthiness:

  • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity, typically without affecting other functional groups like the ester or many C-N and C-O bonds formed in a previous SNAr step.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and must be performed with appropriate safety precautions, including proper ventilation and the absence of ignition sources. The catalyst is pyrophoric and should be handled with care, especially when dry.

  • Filtration: Using Celite® for filtration is essential to ensure the complete removal of the fine palladium catalyst from the product solution.

Application III: Synthesis of Benzimidazole Scaffolds

The sequential SNAr and nitro reduction of this compound provides a direct route to ortho-phenylenediamine derivatives, which are the key building blocks for the synthesis of benzimidazoles.

Caption: Synthetic workflow from this compound to benzimidazoles.

Protocol 3: One-Pot Reductive Cyclization to Form Benzimidazoles

A highly efficient method for the synthesis of benzimidazoles involves a one-pot reductive cyclization of the nitro-amino intermediate with an aldehyde.

Materials:

  • Tert-butyl 4-(alkylamino)-2-nitrobenzoate (from SNAr with a primary amine) (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave vial, dissolve the tert-butyl 4-(alkylamino)-2-nitrobenzoate (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in DMSO (5 mL).

  • Add sodium dithionite (3.0-4.0 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes.[5] Alternatively, the reaction can be heated conventionally at 100-120°C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 1,2,5-trisubstituted benzimidazole.

Causality and Trustworthiness:

  • Reductant Choice: Sodium dithionite is a convenient and effective reducing agent for this one-pot reaction. It reduces the nitro group to the amine in situ, which then readily condenses with the aldehyde.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields.[5]

  • One-Pot Efficiency: This procedure combines two synthetic steps (reduction and cyclization) into a single operation, improving overall efficiency and reducing waste.

Conclusion

This compound is a powerful and versatile synthon that provides an efficient entry point to a wide range of complex and medicinally relevant molecules. A thorough understanding of its reactivity, particularly the interplay between nucleophilic aromatic substitution and nitro group reduction, allows for the rational design of synthetic routes to novel compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently and effectively utilize this valuable building block in their synthetic campaigns.

References

Application Notes and Protocols: Tert-butyl 4-fluoro-2-nitrobenzoate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of biologically active molecules. Tert-butyl 4-fluoro-2-nitrobenzoate has emerged as a highly valuable and versatile building block for the construction of diverse heterocyclic systems.[1] Its utility stems from a unique combination of functional groups: a sterically hindered tert-butyl ester, a nitro group that powerfully activates the aromatic ring, and a strategically positioned fluorine atom that serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This strategic arrangement of functionalities allows for a sequential and controlled series of transformations, enabling the efficient synthesis of complex molecules such as benzimidazoles, quinazolinones, and other related heterocycles.[1]

The electron-withdrawing nature of the ortho-nitro group significantly acidifies the protons of a nucleophile upon formation of the Meisenheimer complex, facilitating the displacement of the fluoride. The subsequent reduction of the nitro group to an amine provides a nucleophilic center, poised for intramolecular cyclization with the ester functionality or other introduced electrophilic partners. The tert-butyl ester group, while robust under many reaction conditions, can be readily cleaved under acidic conditions, offering another handle for further derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into the core reactivity of this building block, provide detailed, field-proven protocols for the synthesis of key heterocyclic cores, and offer insights into the mechanistic underpinnings of these transformations.

Core Synthetic Strategy: A Stepwise Approach to Heterocycles

The primary synthetic strategy employing this compound involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a suitable nucleophile.

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Intramolecular Cyclization: Ring formation to yield the desired heterocyclic scaffold.

This modular approach allows for the introduction of diversity at various points in the synthetic sequence, making it a powerful tool for the generation of compound libraries for screening and lead optimization.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) - Introduce R1 group start->snar + Nucleophile (R1-H) intermediate1 Tert-butyl 4-(R1)-2-nitrobenzoate snar->intermediate1 reduction Nitro Group Reduction - Formation of aniline intermediate1->reduction [H] intermediate2 Tert-butyl 2-amino-4-(R1)-benzoate reduction->intermediate2 cyclization Intramolecular Cyclization - Formation of heterocyclic core intermediate2->cyclization + Reagent (optional) Heat or Catalyst product Heterocyclic Product (e.g., Benzimidazole, Quinazolinone) cyclization->product G cluster_0 Step A: SNAr cluster_1 Step B: Reductive Cyclization start This compound reagent1 R-NH2, Base (e.g., K2CO3) start->reagent1 intermediate1 Tert-butyl 4-(R-amino)-2-nitrobenzoate reagent1->intermediate1 reagent2 Reducing Agent (e.g., Fe/NH4Cl) intermediate1->reagent2 intermediate2 Tert-butyl 2-amino-4-(R-amino)benzoate reagent2->intermediate2 reagent3 R'-CHO, Acetic Acid intermediate2->reagent3 product 2-R'-Substituted Benzimidazole reagent3->product

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of tert-Butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of tert-Butyl 4-fluoro-2-nitrobenzoate in SNAr Chemistry

This compound is a versatile aromatic substrate of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its chemical architecture is primed for nucleophilic aromatic substitution (SNAr), a powerful class of reactions for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The strategic placement of two potent electron-withdrawing groups—a nitro group (ortho) and a tert-butyl ester group (para) relative to the fluorine atom—profoundly activates the benzene ring towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of fluoride in this context, makes this compound a highly reactive and valuable building block for creating complex molecular scaffolds.[1]

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to nucleophilic attack.[2] This guide provides a detailed exploration of the SNAr reactions of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for its application.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reactions of this compound proceed via a well-established two-step addition-elimination mechanism.[2] It is crucial to understand that this pathway is distinct from SN1 and SN2 reactions, which are not favored for aryl halides due to the instability of the aryl cation and the steric hindrance of the aromatic ring, respectively.[2]

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Resonance Stabilization: The stability of the Meisenheimer complex is the cornerstone of the SNAr reaction's feasibility. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly lowers the activation energy of the reaction. The para position of the electron-withdrawing group relative to the leaving group is also effective for resonance stabilization.

  • Elimination of the Leaving Group and Aromatization: In the final, typically rapid step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The overall workflow for a typical SNAr reaction involving this compound can be visualized as follows:

SNAr_Workflow start Start: Reaction Setup dissolve Dissolve tert-butyl 4-fluoro-2-nitrobenzoate in an appropriate polar aprotic solvent (e.g., DMF, DMSO, THF) start->dissolve add_reagents Add nucleophile and base (if required) under an inert atmosphere dissolve->add_reagents react Stir at specified temperature (Room Temperature to elevated heat) add_reagents->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous workup and extraction of the product monitor->workup Upon completion purify Purification of the crude product (e.g., Column Chromatography) workup->purify characterize Characterization of the final product (NMR, MS, etc.) purify->characterize end_product End: Pure Substituted Product characterize->end_product

Caption: A generalized workflow for SNAr reactions.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr of this compound with common classes of nucleophiles. These have been developed based on established principles of SNAr chemistry and examples from the scientific literature, including patent disclosures where this substrate has been utilized.[2]

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of tert-butyl 4-(alkyl/arylamino)-2-nitrobenzoates.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0 eq)

    • Solvent (e.g., DMF, DMSO, or Acetonitrile)

    • Standard glassware for synthesis, workup, and purification

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

    • Add the amine nucleophile to the solution, followed by the base.

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)
AnilineK₂CO₃DMF80 - 1006 - 12
MorpholineEt₃NAcetonitrile50 - 704 - 8
BenzylamineDIPEADMSORoom Temp - 502 - 6
Protocol 2: Reaction with Phenolic Nucleophiles (O-Arylation)

This protocol outlines a general procedure for the synthesis of tert-butyl 4-phenoxy-2-nitrobenzoate derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Phenol or substituted phenol (1.2 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 eq)

    • Solvent (e.g., DMF, DMSO, or THF)

    • Standard glassware for synthesis, workup, and purification

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol in the chosen anhydrous solvent (e.g., DMF).

    • Add the base portion-wise at room temperature (or at 0 °C if using NaH). Stir for 30 minutes to generate the phenoxide in situ.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Heat the reaction to 60-120 °C and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography to yield the desired O-arylated product.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)
PhenolK₂CO₃DMF100 - 1208 - 16
4-MethoxyphenolCs₂CO₃DMSO80 - 1006 - 12
2-NaphtholNaHTHF60 - 804 - 8
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol provides a general method for the synthesis of tert-butyl 4-(arylthio)-2-nitrobenzoate derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol) (1.1 eq)

    • Base (e.g., K₂CO₃ or NaH, 1.2 eq)

    • Solvent (e.g., anhydrous THF or DMF)

    • Standard glassware for synthesis, workup, and purification

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the chosen anhydrous solvent (e.g., THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

    • Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualization of Key Reaction Components

The interplay between the electrophile, nucleophile, and reaction conditions is critical for a successful SNAr outcome.

SNAr_Components Electrophile This compound (Activated Aromatic Ring) Product Substituted Product Electrophile->Product reacts with Nucleophile Nucleophile (Amine, Phenol, Thiol, etc.) Nucleophile->Product forms bond with Base Base (e.g., K₂CO₃, NaH) Activates Nucleophile Base->Nucleophile deprotonates Solvent Solvent (e.g., DMF, DMSO) Polar Aprotic Medium Solvent->Electrophile Solvent->Nucleophile

References

Application Note & Protocols: Strategic Hydrolysis of tert-Butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In the complex landscape of multi-step organic synthesis, particularly within drug development and materials science, the carboxylic acid moiety is a cornerstone of molecular design. Its protection and selective deprotection are critical for achieving synthetic targets with high yield and purity. The tert-butyl (tBu) ester stands out as a premier protecting group for carboxylic acids due to its remarkable stability across a wide range of chemical conditions, including strongly basic, nucleophilic, and reductive environments.[1] Its removal, however, is strategically orchestrated under acidic conditions, proceeding through a unique carbocation-mediated mechanism that offers an orthogonal cleavage strategy essential for the synthesis of complex molecules.[1]

This guide provides an in-depth analysis and detailed protocols for the hydrolysis of tert-butyl 4-fluoro-2-nitrobenzoate, a representative substituted aromatic ester. We will explore the causality behind experimental choices, from the workhorse method of trifluoroacetic acid-mediated cleavage to milder, selective alternatives. The protocols are designed to be self-validating, providing researchers with the tools to reliably deprotect this substrate and obtain the valuable building block, 4-fluoro-2-nitrobenzoic acid.[2]

The Deprotection Mechanism: A Unimolecular Pathway

Unlike the base-mediated saponification of simple alkyl esters (a BAC2 mechanism), the acid-catalyzed hydrolysis of a tert-butyl ester proceeds via a unimolecular cleavage of the alkyl-oxygen bond (an AAL1-type mechanism).[3][4] This distinct pathway is dictated by the exceptional stability of the tertiary carbocation that is formed upon cleavage.

The process unfolds in three key steps:

  • Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid, TFA). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.[3]

  • Carbocation Formation: The weakened alkyl-oxygen bond cleaves, resulting in the formation of the desired carboxylic acid and a resonance-stabilized tertiary (tert-butyl) carbocation. This step is the rate-determining step and is energetically favorable due to the stability of the t-butyl cation.[4][5]

  • Quenching: The highly reactive tert-butyl cation is neutralized. Typically, it undergoes elimination (E1) by losing a proton to a weak base (like the trifluoroacetate anion) to form the volatile byproduct isobutylene gas.[6][7][8] This irreversible gas formation drives the reaction to completion.

Caption: Acid-catalyzed AAL1 hydrolysis mechanism.

The electron-withdrawing nitro and fluoro groups on the aromatic ring increase the acidity of the final carboxylic acid product but do not directly participate in the cleavage mechanism, which is centered on the stability of the tert-butyl group.[9]

Standard Protocol: Cleavage with Trifluoroacetic Acid (TFA)

The use of trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, is the most common and robust method for tert-butyl ester deprotection. TFA is a strong acid that is effective at room temperature and is highly volatile, which simplifies its removal during the work-up phase.[1][6]

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), reagent grade

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a fume hood, dissolve the this compound substrate in anhydrous dichloromethane (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • TFA Addition: Slowly add trifluoroacetic acid to the stirring solution. A common and effective condition is a 1:1 (v/v) mixture of DCM to TFA.[1][10] This ensures a sufficient excess of acid to drive the reaction to completion. The reaction is typically conducted at room temperature (20-25 °C).

  • Reaction Monitoring: Stir the reaction for 1-5 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & TFA Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure the complete removal of residual TFA, add toluene (2-3 times the volume of the residue) and evaporate again. Repeat this co-evaporation step twice.[1]

  • Purification:

    • Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (use caution, CO₂ evolution!), and brine.[11]

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-nitrobenzoic acid.

    • Recrystallization: The solid product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the final product of high purity.[11]

Summary of Reaction Parameters
ParameterRecommended ValueRationale & Notes
Acid Trifluoroacetic Acid (TFA)Strong, volatile acid ensures complete reaction and easy removal.[6]
Solvent Dichloromethane (DCM)Inert solvent that provides good solubility for the substrate and reagents.
TFA:DCM Ratio 1:4 to 1:1 (v/v)Higher TFA concentration accelerates the reaction. 1:1 is a robust standard.[1]
Temperature Room Temperature (20-25 °C)Sufficient for rapid cleavage without promoting thermal degradation.[1][12]
Reaction Time 1 - 5 hoursSubstrate-dependent; monitor by TLC or LC-MS for completion.[1]
Work-up Toluene Co-evaporationEnsures complete removal of non-volatile TFA traces.[1][10]

Side Reactions and Mitigation Strategies: The Role of Scavengers

The primary challenge in TFA-mediated deprotection is the reactivity of the liberated tert-butyl carbocation. This potent electrophile can alkylate nucleophilic functional groups within the substrate or product, leading to unwanted byproducts.[13]

Common Side Reaction:

  • t-Butylation: The t-butyl cation can attack electron-rich aromatic rings or heteroatoms (e.g., sulfur in methionine, indole ring of tryptophan).[12]

Mitigation Strategy: The inclusion of "scavengers" in the reaction mixture is a proven strategy to intercept the t-butyl cation before it can react with the desired molecule.[12]

ScavengerMechanism of Action
Triisopropylsilane (TIS) Acts as a hydride donor, reducing the t-butyl cation to isobutane.
Water Traps the t-butyl cation to form tert-butanol.
Anisole / Thioanisole Acts as a sacrificial electron-rich aromatic that is preferentially alkylated.

A common scavenger cocktail is 5% Triisopropylsilane and 5% water added to the TFA cleavage solution.

Troubleshooting_Workflow start Start Deprotection monitor Monitor Reaction (TLC/LC-MS) start->monitor check_complete Is Starting Material Consumed? monitor->check_complete incomplete Incomplete Reaction check_complete->incomplete No check_side_products Side Products Observed? check_complete->check_side_products Yes action_incomplete Action: - Extend reaction time - Increase TFA concentration - Gently warm if substrate is stable incomplete->action_incomplete side_products Side Products Detected check_side_products->side_products Yes success Reaction Complete & Clean check_side_products->success No action_side_products Action: - Repeat reaction with scavengers (TIS/Water) - Lower reaction temperature side_products->action_side_products proceed Proceed to Work-up & Purification success->proceed

Caption: Troubleshooting workflow for t-butyl ester cleavage.[12]

Alternative & Milder Deprotection Methods

For substrates sensitive to the harsh conditions of neat TFA, several milder and more selective methods have been developed. The choice of method depends on the overall functional group tolerance of the molecule.

MethodReagent(s)SolventConditionsAdvantages & Considerations
Phosphoric Acid 85 wt% aq. H₃PO₄Acetonitrile or neat40-60 °C"Green" and mild; selective in the presence of benzyl esters and some silyl ethers.[14][15][16]
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.Offers good selectivity; can sometimes cleave t-butyl esters in the presence of Boc groups.[12]
Thermal (Reagent-Free) NoneTFE or HFIPRefluxUseful for acid-sensitive substrates; requires high temperatures.[17][18]
Silica Gel Chromatography-grade SiO₂TolueneReflux (110 °C)Heterogeneous method useful for certain sensitive substrates.[12][17]
Protocol Synopsis: Aqueous Phosphoric Acid Cleavage
  • Dissolve the tert-butyl ester in a minimal amount of a co-solvent like acetonitrile.

  • Add 5-10 equivalents of 85 wt% aqueous phosphoric acid.[15]

  • Heat the mixture to 40-60 °C and stir until the reaction is complete (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Perform standard aqueous work-up to isolate the carboxylic acid.

Conclusion

The hydrolysis of this compound is a critical transformation for utilizing this compound in further synthetic applications. While the standard protocol using TFA in DCM is highly effective and reliable, a thorough understanding of the underlying AAL1 mechanism is crucial for troubleshooting and optimization. The potential for t-butyl cation-mediated side reactions necessitates careful consideration of scavengers, particularly when working with complex, multi-functionalized molecules. For substrates intolerant to strongly acidic conditions, milder alternatives such as aqueous phosphoric acid or Lewis acid catalysis provide valuable strategic options. By selecting the appropriate protocol based on substrate sensitivity and synthetic context, researchers can efficiently and cleanly unmask the carboxylic acid, advancing their research in drug discovery and chemical science.

References

Application Note & Protocol: Leveraging Tert-butyl 4-fluoro-2-nitrobenzoate for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Tert-butyl 4-fluoro-2-nitrobenzoate, a pivotal building block in modern medicinal chemistry. Its unique molecular architecture, featuring an activated aromatic ring and orthogonal protecting groups, makes it an exceptionally versatile substrate for constructing complex pharmaceutical intermediates. We will delve into the core reactivity of this compound, focusing on the Nucleophilic Aromatic Substitution (SNAr) reaction, and provide a detailed, field-proven protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable reagent.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, the efficiency and modularity of a synthetic route are paramount. This compound (CAS No: 942271-60-5) has emerged as a key starting material due to the strategic arrangement of its functional groups.[1][2] The molecule incorporates three critical features:

  • An Activated Aromatic System: The potent electron-withdrawing nitro group (-NO₂) at the ortho position significantly activates the aromatic ring towards nucleophilic attack.

  • An Excellent Leaving Group: The fluorine atom at the para position serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for forming C-N, C-O, and C-S bonds.[3][4]

  • A Stable Protecting Group: The tert-butyl ester protects the carboxylic acid functionality. This group is robust under many reaction conditions, including those typically used for SNAr and nitro group reductions, but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) when desired.

This combination allows for a sequential and controlled functionalization of the benzene ring, making it an ideal scaffold for building diverse libraries of compounds for drug discovery programs.[5][6] Its utility spans the synthesis of anti-inflammatory agents, kinase inhibitors, and other advanced therapeutic agents.[7]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 942271-60-5[2]
Molecular Formula C₁₁H₁₂FNO₄[2]
Molecular Weight 241.22 g/mol [2]
Appearance White to pale yellow crystalline powder[8]
Storage Store at room temperature, dry, sealed[5]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is the SNAr reaction. This process is not a concerted substitution; instead, it proceeds through a well-defined two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon atom bonded to the fluorine. This step is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, a highly effective leaving group.

The electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Experimental Protocol: Synthesis of a Tert-butyl 4-(Morpholino)-2-nitrobenzoate Intermediate

This protocol provides a detailed methodology for the SNAr reaction between this compound and morpholine, a common secondary amine used in pharmaceutical synthesis.

Objective

To synthesize Tert-butyl 4-(morpholino)-2-nitrobenzoate as a representative pharmaceutical intermediate, demonstrating a robust and scalable C-N bond formation strategy.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.Amount
This compound942271-60-5241.221.02.41 g (10 mmol)
Morpholine110-91-887.121.21.05 g (12 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.76 g (20 mmol)
Dimethyl Sulfoxide (DMSO)67-68-578.13-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Brine (Saturated NaCl solution)N/AN/A-As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Safety Precautions
  • General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Reagents:

    • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[10]

    • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

    • DMSO: Can increase the absorption of other chemicals through the skin. Handle with care.

    • Potassium Carbonate: Causes serious eye irritation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.41 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (50 mL) to the flask. Begin stirring the suspension. Using a syringe, add morpholine (1.05 g, 12 mmol) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold water. A yellow precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure Tert-butyl 4-(morpholino)-2-nitrobenzoate as a yellow solid.

Workflow setup 1. Reaction Setup (Flask, Stir Bar, Reagents) addition 2. Add Solvent (DMSO) & Nucleophile (Morpholine) setup->addition heat 3. Heat to 80°C addition->heat monitor 4. Monitor by TLC (4-6 hours) heat->monitor workup 5. Cooldown & Quench (Pour into Water) monitor->workup extract 6. Extract with EtOAc workup->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry (MgSO4) & Concentrate wash->dry purify 9. Purify (Recrystallization/Chromatography) dry->purify product Final Product: Tert-butyl 4-(morpholino)-2-nitrobenzoate purify->product

Caption: Experimental workflow for the SNAr synthesis protocol.

Subsequent Transformations: Unlocking Molecular Complexity

The synthesized intermediate is primed for further elaboration into more complex drug-like scaffolds. Two common subsequent steps are the reduction of the nitro group and the deprotection of the tert-butyl ester.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using various methods, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media. This newly formed amino group is a versatile handle for constructing heterocycles or forming amides.

  • Ester Deprotection: The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to unmask the carboxylic acid. This functional group is essential for coupling with amines to form amide bonds, a ubiquitous linkage in pharmaceuticals.

These transformations can be performed in either order, providing significant flexibility in the overall synthetic strategy.

Synthetic_Pathway cluster_path1 Path A cluster_path2 Path B start Tert-butyl 4-fluoro- 2-nitrobenzoate snar_product Tert-butyl 4-(Nu)- 2-nitrobenzoate start->snar_product SNAr with Nucleophile (Nu) reduced Tert-butyl 4-(Nu)- 2-aminobenzoate snar_product->reduced Nitro Reduction (e.g., H2, Pd/C) deprotected 4-(Nu)-2-nitrobenzoic acid snar_product->deprotected Ester Deprotection (e.g., TFA) final1 Final Scaffold A (e.g., Amide Coupling) reduced->final1 Ester Deprotection & Further Rxn final2 Final Scaffold B (e.g., Heterocycle Formation) deprotected->final2 Nitro Reduction & Further Rxn

Caption: Divergent synthetic pathways from the SNAr product.

Conclusion

This compound is a high-value, versatile reagent that facilitates the efficient synthesis of complex molecular architectures. The protocols and principles outlined in this guide demonstrate its straightforward application in SNAr reactions, a critical transformation in pharmaceutical development. By understanding its reactivity and leveraging the orthogonal nature of its functional groups, researchers can significantly streamline the construction of novel intermediates, accelerating the discovery and development of life-saving medications.

References

Application Notes: Tert-butyl 4-fluoro-2-nitrobenzoate as a Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Trifunctional Reagent

In the landscape of contemporary drug discovery, the efficiency of a synthetic route is paramount. Medicinal chemists require building blocks that are not merely passive scaffolds but active partners in the synthetic strategy, offering multiple, orthogonally addressable functional groups. Tert-butyl 4-fluoro-2-nitrobenzoate is a premier example of such a reagent.[1] It has emerged as a versatile and highly valued intermediate in the synthesis of complex bioactive molecules, particularly in the realms of oncology and targeted therapeutics.[2]

This compound's utility is rooted in its unique trifunctional architecture:

  • An Activated Leaving Group: A fluorine atom at the C4 position, which is strongly activated for nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing nitro group located ortho to it.

  • A Masked Nucleophile: A nitro group at the C2 position, which can be readily reduced to a primary amine, serving as a key handle for amide bond formation, cyclization, or vector elaboration.

  • A Protected Carboxylic Acid: A tert-butyl ester at the C1 position, which provides robust protection for the carboxylic acid functionality under a wide range of reaction conditions (e.g., basic, reductive) and can be selectively cleaved under acidic conditions.

These three elements, housed within a single, stable molecule, provide chemists with a pre-programmed, sequential reaction pathway to rapidly build molecular complexity. This guide provides an in-depth exploration of the core reactivity of this compound and detailed protocols for its application in the synthesis of kinase inhibitors and advanced PROTAC (PROteolysis TArgeting Chimera) linkers.

Physicochemical Properties & Handling

A clear understanding of a reagent's properties is foundational to its successful application.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 942271-60-5[3]
Molecular Formula C₁₁H₁₂FNO₄[3]
Molecular Weight 241.22 g/mol [3]
Appearance White to light yellow solid
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)--INVALID-LINK--[O-][3]

Handling & Storage: this compound should be handled in a well-ventilated fume hood by personnel trained in chemical synthesis. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Core Reactivity: A Blueprint for Sequential Functionalization

The strategic power of this compound lies in the predictable and sequential nature of its reactions. The electron density of the aromatic ring is heavily polarized by the ortho nitro group, making the C4 position, which bears the fluorine, highly electrophilic and primed for nucleophilic attack.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction is the SNAr displacement of the fluoride. A nucleophile (e.g., an amine, phenol, or thiol) attacks the electron-deficient carbon at C4, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized effectively onto the oxygen atoms of the nitro group. Aromaticity is restored upon the expulsion of the highly electronegative fluoride ion, which is an excellent leaving group in this context, driving the reaction to completion.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

A Three-Step Synthetic Workflow

The molecule is designed for a logical synthetic sequence, allowing for the introduction of three different points of diversity.

Caption: A strategic three-step functionalization workflow.

Application I: Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a cornerstone of targeted cancer therapy, designed to interfere with signaling pathways that drive cell proliferation.[6] The benzimidazole and related heterocyclic cores are privileged structures in many kinase inhibitors. This compound is an excellent precursor for such scaffolds.

Protocol 1: SNAr with a Primary Amine to Generate a Key Intermediate

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, the first crucial step in building many inhibitor backbones.

Rationale: The choice of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) prevents competition with the primary amine nucleophile. A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it effectively solvates the cationic species without solvating the anionic nucleophile, thus enhancing its reactivity.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent & Reagents: Dissolve the starting material in anhydrous DMSO. Add the amine (1.1 equiv) followed by the dropwise addition of DIPEA (2.0 equiv).

  • Reaction Execution: Stir the reaction mixture at 80-90 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.

Application II: Advanced Building Block for PROTAC Synthesis

PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[7][8] They consist of a warhead binding the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker. The synthesis of the Tepotinib-based PROTAC TR-053 notably began from the parent 4-fluoro-2-nitrobenzoic acid, highlighting the utility of this scaffold.[9] this compound is an ideal starting material for constructing linker fragments terminating in a carboxylic acid, ready for coupling to an E3 ligase ligand.

PROTAC_Workflow Start Tert-butyl 4-fluoro-2-nitrobenzoate Step1 SNAr Adduct Start->Step1 Step A: SNAr Linker Boc-NH-Linker-OH Linker->Step1 Step2 Reduced Aniline Step1->Step2 Step B: Nitro Reduction Step3 Amide Coupled Step2->Step3 Step C: Amide Coupling Final Final Fragment (Deprotected Acid) Step3->Final Step D: Acid Deprotection

Caption: Workflow for synthesizing a PROTAC linker-acid fragment.

Protocol 2: Synthesis of a Carboxylic Acid-Terminated Linker Fragment

This multi-step protocol outlines the synthesis of a versatile linker fragment ready for conjugation in the final stages of a PROTAC synthesis.

Rationale: This procedure showcases the orthogonal reactivity of the molecule. The SNAr reaction proceeds under basic conditions, followed by a neutral or mildly acidic reduction, and finally, a strongly acidic deprotection, with each step cleanly addressing a specific functional group without affecting the others.

Materials:

  • Product from Protocol 1 (or a similar SNAr adduct with a suitable linker)

  • Iron powder (Fe), Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH), Water

  • Dichloromethane (DCM), Trifluoroacetic Acid (TFA)

  • Celite®

Procedure:

Step A: Nitro Group Reduction

  • Reaction Setup: Dissolve the SNAr product (1.0 equiv) in a mixture of Ethanol:Water (e.g., 4:1 v/v).

  • Reagents: Add ammonium chloride (4-5 equiv) and iron powder (4-5 equiv).

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction to room temperature and filter the suspension through a pad of Celite®, washing the pad thoroughly with ethanol or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can often be used in the next step without further purification.

Step B: Tert-butyl Ester Deprotection

  • Reaction Setup: Dissolve the crude aniline derivative from Step A in Dichloromethane (DCM).

  • Reagent: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, concentrate the solvent under reduced pressure. Co-evaporation with a solvent like toluene can be used to remove residual TFA.

  • Final Product: The resulting carboxylic acid is now ready for subsequent amide coupling reactions (e.g., with an E3 ligase ligand using HATU or EDC coupling agents).

Conclusion

This compound is more than a simple reagent; it is a sophisticated synthetic tool. Its pre-activated, trifunctional nature allows for the rapid and predictable construction of complex molecular architectures central to modern medicinal chemistry. By enabling streamlined access to kinase inhibitor cores and providing an ideal entry point for PROTAC linker synthesis, this building block empowers researchers to accelerate the development of next-generation therapeutics. The robust and sequential protocols outlined here provide a validated framework for leveraging its full synthetic potential.

References

The Strategic Role of Tert-butyl 4-fluoro-2-nitrobenzoate in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel and effective agrochemicals. Modern crop protection agents must not only exhibit high efficacy against target pests and diseases but also possess favorable toxicological and environmental profiles. In this context, the strategic design and synthesis of new active ingredients are of paramount importance. Fluorinated organic compounds have gained significant traction in the agrochemical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

This technical guide focuses on the application of a versatile building block, tert-butyl 4-fluoro-2-nitrobenzoate , in the development of innovative agrochemicals. The presence of three key functional groups—a fluorine atom, a nitro group, and a tert-butyl ester—makes this molecule a highly valuable intermediate for the synthesis of a diverse range of complex molecular architectures, particularly in the realm of fungicides and herbicides.

Chemical Properties and Reactivity Profile

This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its chemical structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a tert-butyl ester. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in such reactions, can be readily displaced by a variety of nucleophiles.

Furthermore, the nitro group can be selectively reduced to an amino group, which opens up a plethora of possibilities for further functionalization, such as amide bond formation. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to yield the corresponding benzoic acid derivative. This strategic combination of reactive sites allows for a stepwise and controlled elaboration of the molecule to construct complex target structures.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄[2]
Molecular Weight 241.22 g/mol [2]
IUPAC Name This compound[2]
CAS Number 942271-60-5[2]

Application in the Synthesis of Pyrazole-Based Fungicides: A Case Study

Pyrazole-containing compounds represent a significant class of agrochemical fungicides. Their mode of action often involves the inhibition of the mitochondrial respiratory chain in fungi. The following section outlines a detailed synthetic protocol for a hypothetical, yet representative, pyrazole-based fungicide, demonstrating the utility of this compound as a key starting material.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process:

  • Nucleophilic Aromatic Substitution: Reaction of this compound with a substituted pyrazole to form a new carbon-nitrogen bond.

  • Nitro Group Reduction: Conversion of the nitro group to an amino group to enable further functionalization.

  • Amide Coupling and Deprotection: Formation of an amide bond with a desired carboxylic acid, followed by the hydrolysis of the tert-butyl ester to yield the final active ingredient.

Agrochemical_Synthesis A This compound C tert-butyl 4-(pyrazol-1-yl)-2-nitrobenzoate A->C Nucleophilic Aromatic Substitution B Substituted Pyrazole B->C D tert-butyl 2-amino-4-(pyrazol-1-yl)benzoate C->D Nitro Group Reduction F tert-butyl 2-(acylamino)-4-(pyrazol-1-yl)benzoate D->F Amide Coupling E Carboxylic Acid (R-COOH) E->F G Final Agrochemical (Acid form) F->G Ester Hydrolysis (Deprotection)

Synthetic pathway to a pyrazole-based agrochemical.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(pyrazol-1-yl)-2-nitrobenzoate (Nucleophilic Aromatic Substitution)

This protocol describes the displacement of the fluorine atom from this compound by a pyrazole nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, thus increasing its nucleophilicity.

Materials:

  • This compound

  • 3-(Trifluoromethyl)-1H-pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-(trifluoromethyl)-1H-pyrazole (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole salt.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-nitrobenzoate.

Causality behind Experimental Choices:

  • Base (K₂CO₃): The use of a base is crucial to deprotonate the N-H of the pyrazole, generating a more potent nucleophile for the SNAr reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the ionic intermediates and reactants, and its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

  • Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Protocol 2: Synthesis of tert-butyl 2-amino-4-(pyrazol-1-yl)benzoate (Nitro Group Reduction)

This protocol details the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • tert-butyl 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-nitrobenzoate

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-nitrobenzoate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 2-amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups to amines. It offers high chemoselectivity, leaving other functional groups like the ester and the pyrazole ring intact.

  • Solvent: Low molecular weight alcohols like methanol or ethanol are good solvents for the substrate and do not interfere with the hydrogenation reaction.

  • Hydrogen Source: A hydrogen balloon is a convenient and safe way to provide the necessary hydrogen gas for the reduction in a laboratory setting.

Protocol 3: Synthesis of the Final Agrochemical (Amide Coupling and Deprotection)

This final stage involves the acylation of the newly formed amino group and the subsequent removal of the tert-butyl protecting group.

Materials:

  • tert-butyl 2-amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate

  • A suitable carboxylic acid (e.g., cyclopropanecarboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnetic stirrer

  • Round-bottom flask

Procedure (Amide Coupling):

  • Dissolve tert-butyl 2-amino-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoate and the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the acylated intermediate.

Procedure (Deprotection):

  • Dissolve the purified acylated intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final agrochemical product.

Causality behind Experimental Choices:

  • Coupling Agent (EDC/DMAP): EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. DMAP is a highly effective acylation catalyst.

  • Deprotection (TFA): Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butyl ester group to reveal the carboxylic acid with minimal side reactions.

Experimental_Workflow cluster_0 Protocol 1: S_NAr Reaction cluster_1 Protocol 2: Nitro Reduction cluster_2 Protocol 3: Final Steps A Mix Pyrazole and K₂CO₃ in DMF B Add this compound A->B C Heat and Stir B->C D Work-up and Purification C->D E Dissolve Nitro Compound D->E Intermediate 1 F Add Pd/C Catalyst E->F G Hydrogenate F->G H Filter and Concentrate G->H I Amide Coupling H->I Intermediate 2 J Deprotection (Ester Hydrolysis) I->J K Purification J->K L L K->L Final Product

Experimental workflow for agrochemical synthesis.

Conclusion

This compound is a strategically important building block for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for a versatile and modular approach to the construction of complex molecular targets. The protocols outlined in this guide provide a practical framework for researchers and scientists in the field of agrochemical development to harness the synthetic potential of this valuable intermediate. The ability to perform selective transformations at different positions of the molecule underscores its utility in creating diverse libraries of compounds for biological screening, ultimately contributing to the discovery of the next generation of crop protection agents.

References

Application Notes & Protocols: The Synthetic Utility of the Fluorine Atom in tert-Butyl 4-Fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Fluorinated organic molecules are of paramount importance in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. tert-Butyl 4-fluoro-2-nitrobenzoate is a highly valuable and versatile aromatic building block, engineered for synthetic efficiency. Its utility stems from a carefully orchestrated arrangement of functional groups: a fluorine atom, a nitro group, and a tert-butyl ester.

This guide provides an in-depth analysis of the primary role of the fluorine atom in this reagent, focusing on its function as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying mechanistic principles that govern its reactivity and provide detailed, field-tested protocols for its application in synthesizing diverse molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Fluorine Atom's Role: Mechanistic Rationale and Reactivity

In the context of this compound, the fluorine atom's primary synthetic value is to serve as an activated leaving group for SNAr reactions. This may seem counterintuitive, as fluoride is generally considered a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond. However, the mechanism of SNAr fundamentally differs, which explains this reversal in reactivity.[1][2]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism .[3][4]

  • Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack is the rate-determining step of the overall reaction, as it temporarily disrupts the aromaticity of the ring.[1][5] This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, in this case, the fluoride ion. This step is rapid.

Why Fluorine Excels in SNAr Reactions

The exceptional performance of fluorine as a leaving group in this context is a direct consequence of the mechanism's rate-determining step.[5]

  • Activation of the Aryl Ring: Fluorine is the most electronegative element. Its powerful negative inductive effect (-I) withdraws electron density from the aromatic ring, making the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack.[5][6][7] This effect significantly lowers the activation energy of the initial, rate-limiting addition step.

  • Stabilization of the Intermediate: The strong electron-withdrawing nature of the fluorine atom also helps to stabilize the negatively charged Meisenheimer complex formed after the nucleophilic attack.[5]

  • Leaving Group Ability is Secondary: Because the C-F bond is broken after the rate-determining step, the bond's high strength is not the primary kinetic barrier.[1] The acceleration of the initial attack by fluorine's electronegativity far outweighs the energetic cost of breaking the C-F bond in the fast, second step.[7] In fact, for many SNAr reactions, the reactivity order for halogens is F > Cl > Br > I, the opposite of the trend seen in SN2 reactions.[1]

The Critical Role of the Nitro Group

The presence of the nitro group (-NO₂) ortho to the fluorine atom is essential for the high reactivity of this compound. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are required to activate the ring for nucleophilic substitution.[1][4] The nitro group provides powerful resonance stabilization for the Meisenheimer complex, delocalizing the negative charge onto its oxygen atoms, which further lowers the energy of this key intermediate and accelerates the reaction.

Caption: S(N)Ar mechanism showing the rate-determining nucleophilic addition.

Application Notes: Synthetic Scope

The displacement of the fluorine atom in this compound provides a direct route to a wide variety of substituted 2-nitrobenzoate derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.[8][9]

  • C-N Bond Formation: Reaction with primary and secondary amines (aliphatic or aromatic) readily yields N-aryl products. This is one of the most common applications, providing access to substituted anilines after reduction of the nitro group.

  • C-O Bond Formation (Etherification): Alcohols and phenols react, typically in the presence of a base, to form aryl ethers. This is a powerful method for constructing diaryl ethers, which are common motifs in bioactive molecules.

  • C-S Bond Formation (Thioetherification): Thiols react smoothly to produce aryl thioethers. These products can be further oxidized to sulfoxides or sulfones if desired.

Experimental Protocols

The following protocols are representative examples of SNAr reactions using this compound. Researchers should adapt conditions based on the specific nucleophile used.

Protocol 1: Synthesis of tert-Butyl 4-(benzylamino)-2-nitrobenzoate (C-N Bond Formation)

This protocol describes a general procedure for the reaction with a primary amine nucleophile.

Reagent & Materials Data

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound241.221.05.01.21 g
Benzylamine107.151.15.50.59 g (0.60 mL)
Potassium Carbonate (K₂CO₃)138.212.010.01.38 g
N,N-Dimethylformamide (DMF), anhydrous---25 mL

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.21 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask.

  • Nucleophile Addition: Add benzylamine (0.60 mL, 5.5 mmol) to the suspension dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product.

G Figure 2: General Experimental Workflow for S(N)Ar A 1. Combine Reactants (Aryl Fluoride, Base) in Anhydrous Solvent B 2. Add Nucleophile (e.g., Amine, Phenol) A->B C 3. Heat Reaction (e.g., 80-100 °C) Monitor by TLC B->C D 4. Aqueous Work-up (Quench with water) C->D E 5. Extraction (e.g., Ethyl Acetate) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Caption: A typical workflow for S(N)Ar synthesis and purification.

Protocol 2: Synthesis of tert-Butyl 4-phenoxy-2-nitrobenzoate (C-O Bond Formation)

This protocol outlines the synthesis of a diaryl ether via reaction with a phenol.

Reagent & Materials Data

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound241.221.05.01.21 g
Phenol94.111.26.00.57 g
Cesium Carbonate (Cs₂CO₃)325.821.57.52.44 g
Dimethyl Sulfoxide (DMSO), anhydrous---25 mL

Step-by-Step Methodology

  • Setup: In a dry, nitrogen-flushed round-bottom flask, combine phenol (0.57 g, 6.0 mmol) and cesium carbonate (2.44 g, 7.5 mmol) in anhydrous dimethyl sulfoxide (DMSO, 25 mL).

  • Phenoxide Formation: Stir the mixture at room temperature for 20 minutes to facilitate the formation of the cesium phenoxide salt.

  • Substrate Addition: Add this compound (1.21 g, 5.0 mmol) to the reaction mixture.

  • Reaction: Heat the reaction to 100 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is generally complete in 6-12 hours.

  • Work-up and Purification: Follow steps 6-10 from Protocol 1. The higher boiling point of DMSO may require more extensive washing with water and brine during the work-up phase. Purification is achieved via flash column chromatography.

Safety and Handling

  • Reagents: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Anhydrous DMF and DMSO are irritants and can facilitate skin absorption of other chemicals. Avoid contact with skin and eyes.

  • Bases: Potassium carbonate and cesium carbonate are irritants. Avoid inhalation of dust.

Conclusion

This compound is a synthetically powerful and versatile building block. The fluorine atom, activated by the ortho-nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution reactions, defying the conventional wisdom of halide leaving group ability. This unique reactivity profile enables the efficient construction of C-N, C-O, and C-S bonds, providing chemists with a reliable tool for accessing a diverse range of complex aromatic compounds for drug discovery and materials science applications.

References

Application Notes and Protocols: Tert-butyl 4-fluoro-2-nitrobenzoate as a Strategic Reagent in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of materials science, the pursuit of novel materials with enhanced properties is a relentless endeavor. Researchers and drug development professionals continually seek versatile molecular building blocks that can be strategically employed to construct complex architectures with tailored functionalities. Tert-butyl 4-fluoro-2-nitrobenzoate has emerged as a significant reagent in this pursuit, offering a unique combination of reactive sites that allow for its incorporation into a variety of advanced polymers and coatings.[1] Its chemical structure, featuring a fluorine atom activated by a proximate nitro group and a sterically hindering tert-butyl ester, provides a powerful tool for chemists to engineer materials with improved thermal stability, chemical resistance, and enhanced durability.[1] This application note serves as a comprehensive technical guide, providing detailed protocols and insights into the practical application of this compound in the synthesis of high-performance materials.

Physicochemical Properties and Strategic Advantages

Before delving into specific applications, it is crucial to understand the key physicochemical properties of this compound that underpin its utility in materials science.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄--INVALID-LINK--[2]
Molecular Weight 241.22 g/mol --INVALID-LINK--[2]
Appearance White to off-white powderGeneric Supplier Data
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide.Inferred from reaction conditions in literature.

The strategic combination of functional groups in this compound offers several advantages:

  • Activated Fluorine Atom: The electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile displacement of the fluorine atom by a wide range of nucleophiles, such as phenols and amines, which are common building blocks for polymers.

  • Tert-butyl Ester Protecting Group: The bulky tert-butyl ester group serves two primary purposes. Firstly, it protects the carboxylic acid functionality during the SNAr reaction, preventing unwanted side reactions. Secondly, the tert-butyl group itself can impart desirable properties to the final material, such as increased solubility and improved processability, by disrupting polymer chain packing.

  • Post-Polymerization Modification: The nitro group can be chemically transformed (e.g., reduced to an amine) after the polymerization process, providing a handle for further functionalization of the material, such as cross-linking or grafting of other molecules.

Synthesis of this compound: A Reliable Protocol

A consistent and high-yielding synthesis of the reagent is paramount for its successful application. The following protocol details a reliable method for the preparation of this compound from its commercially available precursor, 4-fluoro-2-nitrobenzoic acid.

Protocol 1: Synthesis of this compound

This protocol is based on the esterification of 4-fluoro-2-nitrobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • 4-Fluoro-2-nitrobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq) and 4-(dimethylamino)pyridine (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Expected Yield: 75-98%[3]

Application in the Synthesis of High-Performance Polymers: A Case Study

While direct, detailed protocols for the use of this compound in the open literature are scarce, its structural motifs are highly relevant to the synthesis of high-performance polymers such as polyimides and poly(ether ether ketones) (PEEK). The introduction of a bulky tert-butyl group can enhance the solubility and processability of these often intractable polymers, as well as improve their optical transparency.

The following is a representative, generalized protocol for the synthesis of a polyether, illustrating the role of this compound as a key monomer. This protocol is based on the principles of nucleophilic aromatic substitution polymerization.

Protocol 2: Synthesis of a Polyether Incorporating the this compound Moiety

Conceptual Workflow:

G reagent This compound polymerization Nucleophilic Aromatic Substitution Polymerization reagent->polymerization bisphenol Bisphenol Monomer (e.g., Bisphenol A) bisphenol->polymerization solvent High-boiling polar aprotic solvent (e.g., NMP, DMAc) solvent->polymerization base Base (e.g., K₂CO₃) base->polymerization workup Work-up and Precipitation polymerization->workup polymer Polyether with Pendant Tert-butyl and Nitro Groups workup->polymer hydrolysis Acid-catalyzed Hydrolysis (optional) polymer->hydrolysis final_polymer Polyether with Pendant Carboxylic Acid and Nitro Groups hydrolysis->final_polymer

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer insights gleaned from extensive experience in synthetic organic chemistry.

I. Overview of the Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its preparation typically involves the esterification of 4-fluoro-2-nitrobenzoic acid with a tert-butyl source. The bulky nature of the tert-butyl group presents steric challenges, often leading to lower yields compared to esterifications with less hindered alcohols.[2]

This guide will focus on the common method of acid-catalyzed esterification and address the potential pitfalls and how to overcome them.

II. Critical Starting Material: 4-Fluoro-2-Nitrobenzoic Acid

The quality of your starting material is paramount for a successful reaction. Impurities in the 4-fluoro-2-nitrobenzoic acid will invariably be carried through the reaction and complicate purification, ultimately impacting your final yield and purity.

Synthesis and Purification of 4-Fluoro-2-Nitrobenzoic Acid

A common route to 4-fluoro-2-nitrobenzoic acid is the oxidation of 4-fluoro-2-nitrotoluene.

Experimental Protocol: Oxidation of 4-Fluoro-2-Nitrotoluene [3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-2-nitrotoluene (1 eq), potassium permanganate (4 eq), and water.

  • Reaction Execution: Heat the mixture to 100°C and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by the disappearance of the organic starting material via Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter through celite to remove the manganese dioxide byproduct.

  • Acidification: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the 4-fluoro-2-nitrobenzoic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

III. Synthesis of this compound: A Step-by-Step Guide

The following protocol represents a standard procedure for the synthesis of this compound.

Experimental Protocol: Esterification of 4-Fluoro-2-Nitrobenzoic Acid

  • Reagent Preparation: Ensure 4-fluoro-2-nitrobenzoic acid is dry. Use a high-purity source of tert-butanol and a suitable acid catalyst (e.g., concentrated sulfuric acid).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve 4-fluoro-2-nitrobenzoic acid (1 eq) in an excess of tert-butanol, which acts as both reactant and solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (around 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic catalyst.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I have followed the protocol, but my reaction yield is very low, or I have not isolated any product. What could be the reasons?

Answer: Low or no product yield is a common issue, often stemming from several factors. Let's break down the potential causes and solutions.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Product Yield check_sm Starting Material Quality? start->check_sm check_reagents Reagent Quality/Stoichiometry? check_sm->check_reagents No sm_impure Impure 4-fluoro-2-nitrobenzoic acid check_sm->sm_impure Yes check_conditions Reaction Conditions? check_reagents->check_conditions No reagent_wet Wet tert-butanol or solvent check_reagents->reagent_wet Yes check_workup Workup Procedure? check_conditions->check_workup No temp_low Reaction temperature too low check_conditions->temp_low Yes product_hydrolysis Product hydrolysis during workup check_workup->product_hydrolysis Yes solution_sm Solution: Recrystallize starting material. Ensure it's dry. sm_impure->solution_sm sm_wet Wet starting material sm_wet->solution_sm solution_reagents Solution: Use anhydrous reagents. Check catalyst activity. reagent_wet->solution_reagents catalyst_inactive Inactive catalyst catalyst_inactive->solution_reagents solution_conditions Solution: Increase temperature and/or reaction time. Monitor by TLC. temp_low->solution_conditions time_short Reaction time too short time_short->solution_conditions solution_workup Solution: Minimize contact with water during workup. Use gentle neutralization. product_hydrolysis->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Starting Material Quality:

    • Purity: As mentioned, impurities in 4-fluoro-2-nitrobenzoic acid can inhibit the reaction. Verify the purity of your starting material by melting point or NMR spectroscopy.

    • Moisture: The presence of water can hydrolyze the ester product back to the starting carboxylic acid, especially under acidic conditions. Ensure your starting material and glassware are thoroughly dried.

  • Reagents and Stoichiometry:

    • Tert-Butanol: Use an excess of tert-butanol to drive the equilibrium towards the product side. Ensure it is of high purity and anhydrous.

    • Catalyst: The acid catalyst can become deactivated over time. Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst.

  • Reaction Conditions:

    • Temperature: Esterification with the sterically hindered tert-butanol requires sufficient thermal energy. Ensure the reaction is maintained at a consistent reflux. A study on a similar substrate, 4-fluoro-3-nitrobenzoic acid, showed that higher temperatures improved esterification yields.[2]

    • Reaction Time: This reaction can be slow. Monitor the progress by TLC until the starting material is consumed.

  • Workup Procedure:

    • Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions. Neutralize the reaction mixture carefully and promptly during workup.

FAQ 2: Multiple Spots on TLC After Reaction

Question: My TLC plate shows multiple spots after the reaction. What are these byproducts and how can I minimize them?

Answer: The presence of multiple spots on TLC is indicative of an incomplete reaction or the formation of side products.

Potential Byproducts and their Identification:

CompoundExpected Rf Value (Hexane/Ethyl Acetate)Identification Notes
4-Fluoro-2-nitrobenzoic acidLow (baseline)Starting material, polar.
This compound Medium Desired product.
IsobutyleneHigh (solvent front)Volatile, may not be visible on TLC.
Di-tert-butyl etherHighByproduct from the self-condensation of tert-butanol.

Minimizing Byproduct Formation:

  • Incomplete Reaction: If you observe a significant amount of starting material, consider extending the reaction time or increasing the temperature.

  • Side Reactions of Tert-Butanol: The formation of isobutylene and di-tert-butyl ether is favored at higher temperatures. While a higher temperature is needed for the esterification, excessive heat can promote these side reactions. Finding the optimal temperature is key.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying the product by column chromatography. The fractions are not clean. What can I do?

Answer: Purification challenges often arise from the close polarity of the product and certain byproducts.

Purification Strategy:

  • Initial Wash: A thorough wash with saturated sodium bicarbonate solution during the workup is crucial to remove all unreacted acidic starting material.

  • Column Chromatography:

    • Solvent System: A gradient elution might be necessary. Start with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

    • Sample Loading: Ensure your crude product is concentrated onto a small amount of silica gel before loading it onto the column for better separation.

  • Recrystallization: If column chromatography does not yield a pure product, recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and a small amount of a more polar solvent) can be an effective final purification step.

V. Alternative Synthetic Strategies

If the direct acid-catalyzed esterification proves to be low-yielding despite optimization, consider alternative methods for synthesizing sterically hindered esters.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of sterically hindered alcohols.[5]

Reaction Scheme:

mitsunobu RCOOH 4-Fluoro-2-nitrobenzoic acid Ester This compound RCOOH->Ester plus1 + tBuOH tert-Butanol tBuOH->Ester plus2 + PPh3 Triphenylphosphine OPPh3 Triphenylphosphine oxide PPh3->OPPh3 plus3 + DEAD DEAD or DIAD Hydrazide Reduced DEAD/DIAD DEAD->Hydrazide arrow -> plus4 + plus5 +

Caption: General scheme of the Mitsunobu reaction.

While effective, the Mitsunobu reaction requires careful purification to remove the triphenylphosphine oxide and hydrazide byproducts.

VI. Concluding Remarks

The synthesis of this compound, while presenting challenges due to steric hindrance, can be optimized to achieve good yields. A systematic approach to troubleshooting, starting with the quality of the starting materials and moving through to reaction conditions and purification, is essential for success. This guide provides a framework for identifying and resolving common issues, empowering researchers to confidently synthesize this important chemical intermediate.

VII. References

  • ChemicalBook. 2-Fluoro-4-nitrobenzoic acid synthesis. --INVALID-LINK--

  • Chem-Impex. tert-Butyl 2-fluoro-4-nitrobenzoate. --INVALID-LINK--

  • PubChem. Tert-butyl 2-fluoro-4-nitrobenzoate. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. --INVALID-LINK--

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. --INVALID-LINK--

  • ChemicalBook. 4-Fluoro-2-nitrobenzoic acid synthesis. --INVALID-LINK--

References

Technical Support Center: Managing Steric Hindrance in Tert-butyl 4-fluoro-2-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 4-fluoro-2-nitrobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance in your experiments. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, however, presents a unique set of challenges. The bulky tert-butyl ester group, while serving as an effective protecting group for the carboxylic acid, introduces significant steric hindrance.[2][3][4] This steric bulk can impede the approach of nucleophiles to the aromatic ring, affecting reaction rates and, in some cases, preventing the desired reaction altogether.[5][6] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound so slow or not proceeding at all?

A1: This is a common issue and can be attributed to several factors, primarily related to steric hindrance and electronic effects:

  • Steric Hindrance from the Tert-butyl Group: The bulky tert-butyl group ortho to the fluorine leaving group can physically block the incoming nucleophile from attacking the electrophilic carbon. This is especially problematic with larger, more sterically demanding nucleophiles.[3][4]

  • Insufficient Activation: While the nitro group is a strong electron-withdrawing group that activates the ring for SNAr, its effect can be diminished if reaction conditions are not optimal.[7]

  • Poor Nucleophile Strength: Weak nucleophiles may not have sufficient reactivity to overcome the activation energy barrier, which is heightened by steric hindrance.

Q2: I'm observing side products in my reaction. What are they likely to be?

A2: Unwanted side reactions can compete with the desired SNAr pathway:

  • Hydrolysis of the Tert-butyl Ester: Under certain conditions (e.g., presence of acid or strong base at elevated temperatures), the tert-butyl ester can be cleaved to the corresponding carboxylic acid.

  • Reaction at the Nitro Group: While less common, some nucleophiles can interact with the nitro group, leading to complex side products.

  • Elimination Reactions: If your nucleophile is also a strong base, it could potentially promote elimination reactions, although this is less likely with an aromatic substrate.

Q3: Can I use a bulky nucleophile with this substrate?

A3: It is challenging but not impossible. The success of the reaction will depend on optimizing the reaction conditions to favor the SNAr pathway. This may include:

  • Higher Temperatures: To provide the necessary energy to overcome the steric barrier.

  • Longer Reaction Times: To allow the reaction to proceed to completion.

  • Use of a Catalyst: In some cases, a phase-transfer catalyst or other additives can facilitate the reaction.

  • Microwave Irradiation: This can sometimes accelerate reactions that are sluggish under conventional heating.[8]

Q4: Is the fluorine atom always the leaving group in SNAr reactions with this compound?

A4: Generally, yes. The nitro group strongly activates the ortho and para positions for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions because the rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-leaving group bond.[7]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during SNAr reactions with this compound.

Issue 1: Low or No Product Yield

This is the most frequent problem and requires a systematic approach to diagnose and solve.

G start Low/No Product Yield q1 Is the nucleophile sterically hindered? start->q1 q2 Are you using a weak nucleophile? q1->q2 No sol1 Consider a smaller, less hindered nucleophile. Increase reaction temperature and time. q1->sol1 Yes q3 Have you confirmed the purity of your starting materials? q2->q3 No sol2 Use a stronger nucleophile or add a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to deprotonate the nucleophile in situ. q2->sol2 Yes q4 Are your reaction conditions optimal? q3->q4 No sol3 Verify the purity of this compound and the nucleophile by NMR or LC-MS. q3->sol3 Yes sol4 Screen different solvents (e.g., DMF, DMSO, NMP). Consider microwave-assisted heating. q4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Protocol 1: Enhancing Reactivity with a Less Hindered Nucleophile

This protocol is designed for situations where the primary issue is believed to be steric clash between the tert-butyl group and a bulky nucleophile.

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Add the less sterically hindered nucleophile (1.1-1.5 eq) to the reaction mixture. If the nucleophile is an amine or alcohol, add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (80-120 °C). Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Suggested Reaction Conditions for Different Nucleophile Types

Nucleophile TypeExampleBaseSolventTemperature (°C)
Primary AmineBenzylamineK₂CO₃DMF80-100
Secondary AmineMorpholineK₂CO₃DMSO90-110
Phenol4-MethoxyphenolCs₂CO₃NMP100-120
ThiolThiophenolK₂CO₃DMF60-80
Issue 2: Tert-butyl Ester Hydrolysis

The presence of acidic or strongly basic conditions, especially with water at high temperatures, can lead to the cleavage of the tert-butyl ester, forming the corresponding carboxylic acid.

G start Ester Hydrolysis Detected q1 Is the reaction medium acidic? start->q1 q2 Are you using a strong, nucleophilic base? q1->q2 No sol1 Neutralize any acidic impurities. Use a non-acidic solvent. q1->sol1 Yes q3 Is water present in the reaction? q2->q3 No sol2 Switch to a non-nucleophilic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K2CO3). q2->sol2 Yes sol3 Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. q3->sol3

Caption: Decision-making process to prevent ester hydrolysis.

This protocol minimizes the risk of ester hydrolysis by rigorously excluding water.

  • Solvent and Glassware Preparation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Reactant Setup: Under a positive pressure of inert gas (N₂ or Ar), add this compound (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq) to the reaction flask.

  • Nucleophile Addition: Add the nucleophile (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction to the desired temperature (see Table 1) and monitor by TLC or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Cool the reaction to room temperature before quenching with water. Perform the extraction as described in Protocol 1. The brief exposure to water during work-up at room temperature is generally not sufficient to cause significant hydrolysis.

Mechanistic Considerations

Understanding the reaction mechanism is key to effective troubleshooting. The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

G cluster_0 SNAr Mechanism Reactants Substrate + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products Product + F⁻ Intermediate->Products Step 2: Elimination of F⁻ (Fast)

Caption: Simplified SNAr reaction pathway.

The bulky tert-butyl group increases the energy of the transition state leading to the Meisenheimer complex, thus slowing down the rate-determining step. Your experimental strategy should focus on lowering this energy barrier or providing enough energy to overcome it.

References

"troubleshooting guide for low conversion rates in Tert-butyl 4-fluoro-2-nitrobenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 4-fluoro-2-nitrobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Below, you will find a series of troubleshooting questions and detailed answers to help you diagnose and resolve issues leading to low conversion rates and other experimental difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low conversion of 2-fluoro-4-nitrobenzoic acid to this compound using standard Fischer esterification conditions (tert-butanol with a strong acid catalyst like sulfuric acid). What is the likely cause?

A1: The primary reason for low conversion under these conditions is the inherent nature of tertiary alcohols in Fischer esterification.

The direct acid-catalyzed esterification with tertiary alcohols like tert-butanol is often inefficient. This is due to two main factors:

  • Steric Hindrance: The bulky tert-butyl group hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid, a key step in the esterification mechanism.

  • Competing Elimination Reaction: In the presence of a strong acid, tert-butanol is prone to dehydration (elimination) to form isobutylene gas. This side reaction consumes the alcohol and reduces the overall yield of the desired ester.[1][2][3]

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting logic for low conversion in this compound synthesis.

Q2: What alternative synthesis methods can I use to improve the conversion rate?

A2: To circumvent the issues with Fischer esterification, it is advisable to use methods that either activate the carboxylic acid or employ a more reactive tert-butyl source.

Here are three recommended protocols:

Protocol 1: Carboxylic Acid Activation with Thionyl Chloride

This method converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with tert-butanol.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Esterification:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, prepare a solution of tert-butanol (1.5-2.0 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5-2.0 eq) in dry DCM.

    • Slowly add the tert-butanol solution to the freshly prepared acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Di-tert-butyl dicarbonate (Boc₂O) and DMAP

This is a milder method that uses a common and effective tert-butylating agent.[4]

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or DCM.

    • Add 4-(dimethylamino)pyridine (DMAP) as a catalyst (0.1-0.2 eq).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise to the solution.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature. You should observe gas (CO₂) evolution.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove DMAP, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Transesterification from a Methyl or Ethyl Ester

If the methyl or ethyl ester of 2-fluoro-4-nitrobenzoic acid is readily available or easily synthesized, transesterification can be an effective route.[5]

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the methyl or ethyl 2-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous diethyl ether or THF.

    • In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK, 1.0-1.2 eq) in anhydrous THF.

  • Reaction:

    • Slowly add the t-BuOK solution to the ester solution at 0 °C. A precipitate of potassium methoxide or ethoxide may form.

    • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Filter off the precipitated potassium alkoxide.

    • Wash the filtrate with cold water, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography or distillation under reduced pressure.

Parameter Protocol 1: Acyl Chloride Protocol 2: Boc₂O/DMAP Protocol 3: Transesterification
Reagents SOCl₂, tert-butanol, baseBoc₂O, DMAPMethyl/ethyl ester, t-BuOK
Conditions Reflux, then 0°C to RTRoom Temperature0°C to Room Temperature
Pros High yielding, reliableMild conditions, high yieldMild, avoids strong acids
Cons Harsh reagents (SOCl₂)Cost of Boc₂ORequires precursor ester
Q3: My reaction appears to be complete by TLC, but my isolated yield after work-up and purification is still low. What are the potential causes?

A3: Low isolated yield despite good conversion can be attributed to several factors during the work-up and purification stages.

Potential Issues and Solutions:

  • Emulsion Formation during Extraction: The presence of unreacted starting material or salts can lead to the formation of stable emulsions during aqueous work-up, trapping the product.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

  • Product Loss during Purification: The product may be partially lost during column chromatography if the polarity of the eluent is not optimized.

    • Solution: Carefully determine the optimal eluent system using TLC before running the column. A gradient elution might be necessary to separate the product from closely running impurities.

  • Incomplete Neutralization: If using an acidic or basic work-up, ensure complete neutralization. Residual acid or base can interfere with purification and product stability.

    • Solution: Check the pH of the aqueous layer after each wash.

  • Volatility of the Product: While this compound is not extremely volatile, some loss can occur if rotary evaporation is performed at too high a temperature or for an extended period.

    • Solution: Use moderate temperatures (e.g., < 40°C) and remove the flask from the rotary evaporator as soon as the solvent is evaporated.

General Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

References

"removal of unreacted starting materials from Tert-butyl 4-fluoro-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted starting materials from tert-butyl 4-fluoro-2-nitrobenzoate. The following sections are designed to address common challenges encountered during the purification process, ensuring the attainment of a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound, presented in a question-and-answer format.

Question 1: My crude product is highly acidic. How can I effectively remove unreacted 4-fluoro-2-nitrobenzoic acid?

Answer:

The presence of unreacted 4-fluoro-2-nitrobenzoic acid is a common issue, as the esterification reaction may not proceed to completion. The most effective method for its removal is a liquid-liquid extraction procedure utilizing a mild aqueous base. The acidic starting material will react with the base to form a water-soluble salt, which will partition into the aqueous phase, leaving the neutral ester product in the organic phase.

A detailed protocol for an extractive workup is provided below. The key principle is the significant difference in acidity between the starting carboxylic acid and the final ester product. A solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically sufficient to deprotonate the carboxylic acid without causing significant hydrolysis of the tert-butyl ester.[1][2]

Question 2: After the basic wash, I'm still seeing impurities in my product. What are other potential contaminants and how do I remove them?

Answer:

Besides the unreacted carboxylic acid, other potential impurities can include residual tert-butanol (if used as the tert-butyl source) or byproducts from the decomposition of the tert-butylating agent.

  • Residual Tert-Butanol: This can often be removed by washing the organic layer with water or brine. Due to its polarity, tert-butanol has some solubility in aqueous solutions. For more stubborn traces, evaporation under reduced pressure (rotary evaporation) is effective, as tert-butanol is more volatile than the desired ester product.

  • Other Organic Impurities: If impurities persist after an aqueous workup, further purification by flash column chromatography or recrystallization is recommended. The choice between these two methods will depend on the nature of the impurities and the physical state of your product.

Question 3: My product has an oily consistency and won't crystallize. What should I do?

Answer:

Oiling out during recrystallization is a common problem that occurs when the solubility of the compound in the chosen solvent is too high, or when the cooling process is too rapid. Here are several strategies to induce crystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems like hexanes/ethyl acetate or ethanol/water.[3]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of a more ordered crystal lattice.

  • Seeding: Introduce a small crystal of the pure product into the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool it again.

Question 4: I need to use column chromatography for purification. What are the recommended conditions?

Answer:

Flash column chromatography is a highly effective method for purifying this compound from a variety of impurities.

  • Stationary Phase: Silica gel is the standard choice for this type of compound.

  • Mobile Phase (Eluent): A non-polar solvent system is generally effective. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The optimal ratio will depend on the specific impurities present. You can determine the ideal solvent system by running a preliminary analysis using Thin Layer Chromatography (TLC).

  • Detection: The nitroaromatic structure of the compound allows for easy visualization under UV light (254 nm).

A detailed protocol for flash column chromatography is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common synthetic route is the esterification of 4-fluoro-2-nitrobenzoic acid. The source of the tert-butyl group is typically isobutylene gas under acidic catalysis or reaction with tert-butanol in the presence of a coupling agent.[1]

Q2: What is the purpose of a brine wash in the extractive workup?

A2: A brine (saturated aqueous sodium chloride) wash is used to remove residual water from the organic layer. The high concentration of salt in the brine reduces the solubility of water in the organic solvent, aiding in the drying process. It can also help to break up emulsions that may form between the organic and aqueous layers.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q4: Are there any safety precautions I should take when working with these compounds?

A4: Yes, always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling volatile organic solvents. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Unreacted 4-fluoro-2-nitrobenzoic acid

This protocol describes the basic extractive workup to separate the acidic starting material from the neutral ester product.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate or dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer will be the organic phase (if using ethyl acetate) and the lower layer will be the aqueous phase.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin the elution.

  • Collect Fractions: Collect the eluting solvent in fractions using test tubes or vials.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Workflow for Removal of Unreacted Starting Materials

Purification_Workflow cluster_synthesis Synthesis cluster_workup Extractive Workup cluster_purification Further Purification cluster_analysis Purity Analysis Start Crude Reaction Mixture (Ester + Unreacted Acid) Extraction Liquid-Liquid Extraction (Organic Solvent + Aq. NaHCO3) Start->Extraction Dissolve in Organic Solvent Separation Phase Separation Extraction->Separation Drying Drying Organic Layer (Anhydrous Na2SO4) Separation->Drying Collect Organic Layer Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography If Impurities Persist Recrystallization Recrystallization Concentration->Recrystallization Alternative Purification Analysis Purity & Structure Confirmation (NMR, HPLC, MS) Chromatography->Analysis Recrystallization->Analysis End Pure Tert-butyl 4-fluoro-2-nitrobenzoate Analysis->End

Caption: A general workflow for the purification of this compound.

Decision Tree for Purification Strategy

Purification_Decision_Tree Start Crude Product Analysis (e.g., TLC, ¹H NMR) Acid_Present Is unreacted 4-fluoro-2-nitrobenzoic acid present? Start->Acid_Present Other_Impurities Are other non-acidic impurities present? Acid_Present->Other_Impurities No Extractive_Workup Perform Extractive Workup with aq. NaHCO3 Acid_Present->Extractive_Workup Yes Chromatography Purify by Flash Column Chromatography Other_Impurities->Chromatography Yes (Complex Mixture) Recrystallization Purify by Recrystallization Other_Impurities->Recrystallization Yes (Crystalline Solid) Pure_Product Pure Product Other_Impurities->Pure_Product No Extractive_Workup->Other_Impurities Chromatography->Pure_Product Recrystallization->Pure_Product

References

"preventing decomposition of Tert-butyl 4-fluoro-2-nitrobenzoate during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tert-butyl 4-fluoro-2-nitrobenzoate. This guide, curated by our Senior Application Scientists, provides in-depth technical advice to researchers, scientists, and drug development professionals on preventing the decomposition of this versatile reagent during storage. We understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments.

Troubleshooting Guide & FAQs

Here, we address common questions and concerns regarding the stability of this compound, offering insights into the chemical principles governing its stability and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition can manifest in several ways. Visually, you might observe a change in the color of the off-white solid, such as yellowing or browning. A change in the physical state, like clumping or melting at temperatures below its specified melting point, can also indicate the presence of impurities. Chemically, you may notice unexpected results in your reactions, such as lower yields or the formation of side products. For a definitive assessment, analytical techniques like HPLC can be used to check the purity of the compound against a reference standard.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at 0-8°C in a refrigerator.[1] Some suppliers also suggest storage at room temperature in a dry, sealed container.[2] If you are using the compound frequently, storing it at room temperature in a desiccator can be a convenient option for short-term use, provided the container is tightly sealed after each use.

Q3: How does moisture affect the stability of this compound?

A3: Moisture can be detrimental to the stability of this compound. The tert-butyl ester group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities which can catalyze the reaction. This hydrolysis would lead to the formation of 4-fluoro-2-nitrobenzoic acid and tert-butanol. Therefore, it is crucial to store the compound in a dry environment and to handle it in a way that minimizes exposure to atmospheric moisture. Using a desiccator for storage is a good practice.

Q4: Is this compound sensitive to light?

Q5: Are there any chemical incompatibilities I should be aware of during storage?

A5: Yes. You should avoid storing this compound with strong acids, strong bases, and strong oxidizing agents.[3][4][5]

  • Strong Acids: Can catalyze the hydrolysis of the tert-butyl ester.

  • Strong Bases: Can also promote the hydrolysis of the ester.

  • Strong Oxidizing Agents: The nitro group already makes the molecule electron-deficient, but strong oxidizers could potentially lead to unwanted reactions.

Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action
Reduced Yield in Synthesis Decomposition of the starting material.1. Verify the purity of your this compound using HPLC or NMR. 2. If purity is low, consider repurifying the material or purchasing a new batch. 3. Ensure proper storage conditions are being met (see FAQs).
Appearance of a New, Unidentified Peak in HPLC Analysis of the Starting Material Onset of decomposition.1. Analyze the new peak by LC-MS to identify the degradation product (likely 4-fluoro-2-nitrobenzoic acid). 2. Review your storage and handling procedures to identify potential exposure to moisture, light, or incompatible chemicals.
Color Change of the Solid (e.g., Yellowing) Possible degradation, often associated with nitro compounds.1. While a slight color change may not significantly impact all applications, it is an indicator of potential degradation. 2. Perform a purity check (e.g., HPLC) to quantify the extent of decomposition. 3. If purity is compromised, consider purification or replacement.

Understanding the Decomposition Pathways

The stability of this compound is primarily influenced by the chemical reactivity of its two main functional groups: the tert-butyl ester and the nitroaromatic ring .

cluster_hydrolysis Hydrolytic Decomposition cluster_thermal Thermal Decomposition cluster_photolytic Photolytic Decomposition This compound This compound 4-fluoro-2-nitrobenzoic acid 4-fluoro-2-nitrobenzoic acid This compound->4-fluoro-2-nitrobenzoic acid tert-butanol tert-butanol This compound->tert-butanol Decarboxylation/Other Products Decarboxylation/Other Products This compound->Decarboxylation/Other Products Radical Species/Other Products Radical Species/Other Products This compound->Radical Species/Other Products Moisture Moisture Moisture->this compound initiates Acid/Base Catalysis Acid/Base Catalysis Acid/Base Catalysis->this compound catalyzes Heat Heat Heat->this compound initiates Light (UV) Light (UV) Light (UV)->this compound initiates

Caption: Potential decomposition pathways for this compound.

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is known to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by water to form tert-butanol. While more stable under basic conditions than other alkyl esters, hydrolysis can still occur, particularly with strong bases.

Prevention:

  • Store in a dry environment: Use a desiccator and ensure the container is tightly sealed.

  • Avoid acidic or basic contaminants: Do not store near volatile acids or bases. Use clean spatulas and weighing boats when handling the material.

Thermal Decomposition of the Nitro Group

Nitroaromatic compounds can be thermally sensitive. While this compound is generally stable at recommended storage temperatures, elevated temperatures can initiate decomposition. This can be a complex process involving the release of nitrogen oxides (NOx) and other degradation products.[3]

Prevention:

  • Adhere to recommended storage temperatures: Store at 0-8°C for long-term stability.[1]

  • Avoid localized heating: Do not store near heat sources such as ovens or drying ovens.

Photolytic Decomposition

The nitro group can absorb UV light, leading to the formation of excited states that can undergo various reactions, including the formation of radical species. This can lead to a complex mixture of degradation products.

Prevention:

  • Protect from light: Store the compound in an amber or opaque container.

  • Minimize exposure during handling: When weighing or preparing solutions, minimize the time the compound is exposed to direct light.

Experimental Protocol: Simple Stability Assessment

This protocol outlines a basic method for assessing the stability of your sample of this compound under your laboratory's storage conditions.

Objective: To monitor the purity of this compound over time.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Initial Purity Check (Time = 0): a. Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). b. From the stock solution, prepare a working solution for HPLC analysis (e.g., 0.1 mg/mL). c. Develop a suitable HPLC method. A good starting point is a gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid if needed for peak shape). d. Inject the working solution and record the chromatogram. e. Determine the purity of the initial sample by calculating the area percentage of the main peak. This will be your baseline (T=0) purity.

  • Storage: a. Store the bulk of your this compound sample under the recommended conditions (0-8°C, dry, protected from light).[1] b. You may also want to store a small aliquot under your typical laboratory benchtop conditions as a "stress test."

  • Follow-up Purity Checks (e.g., Time = 1 month, 3 months, 6 months): a. At each time point, prepare a fresh working solution from the stored sample(s). b. Analyze the sample by HPLC using the same method as the initial check. c. Compare the purity at each time point to the baseline purity. Look for any significant decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Data Analysis:

Time Point Storage Condition Purity (%) Observations (e.g., new peaks)
T = 0-
T = 1 month0-8°C, dark, dry
T = 1 monthRoom temp, light
T = 3 months0-8°C, dark, dry
T = 3 monthsRoom temp, light
T = 6 months0-8°C, dark, dry
T = 6 monthsRoom temp, light

This systematic approach will provide you with valuable data on the stability of your specific batch of this compound under your actual laboratory conditions.

cluster_start Start cluster_analysis Analysis cluster_storage Storage cluster_followup Follow-up Initial Sample Initial Sample Prepare Stock Solution Prepare Stock Solution Initial Sample->Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution HPLC Analysis HPLC Analysis Prepare Working Solution->HPLC Analysis Determine Baseline Purity (T=0) Determine Baseline Purity (T=0) HPLC Analysis->Determine Baseline Purity (T=0) Store Bulk (0-8°C, dark, dry) Store Bulk (0-8°C, dark, dry) Determine Baseline Purity (T=0)->Store Bulk (0-8°C, dark, dry) Store Aliquot (Benchtop) Store Aliquot (Benchtop) Determine Baseline Purity (T=0)->Store Aliquot (Benchtop) Repeat Analysis at Time=X Repeat Analysis at Time=X Store Bulk (0-8°C, dark, dry)->Repeat Analysis at Time=X Store Aliquot (Benchtop)->Repeat Analysis at Time=X Compare to Baseline Compare to Baseline Repeat Analysis at Time=X->Compare to Baseline Assess Stability Assess Stability Compare to Baseline->Assess Stability

Caption: Workflow for a simple stability assessment of this compound.

References

Validation & Comparative

"mass spectrometry fragmentation pattern of Tert-butyl 4-fluoro-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-fluoro-2-nitrobenzoate: A Comparative Analysis

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a compound featuring a unique combination of functional groups that influence its behavior in the mass spectrometer.

This analysis is not merely a theoretical exercise; it is a predictive blueprint based on well-established principles of mass spectrometry and extensive data from related compounds. By understanding the intrinsic properties of the nitro group, the fluoro substituent, and the tert-butyl ester, we can anticipate the fragmentation pathways and, in doing so, provide a framework for the identification and characterization of this and similar molecules. This guide will compare the predicted fragmentation of this compound with that of its isomers and ester analogues to highlight the subtle yet significant differences that arise from structural modifications.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization is expected to be dominated by the lability of the tert-butyl group and the influence of the electron-withdrawing nitro and fluoro substituents on the aromatic ring. The molecular ion (M+•) is anticipated to be of low abundance due to the facile cleavage of the tert-butyl cation.

A primary and highly characteristic fragmentation pathway involves the loss of isobutylene (C4H8) from the molecular ion to form the 4-fluoro-2-nitrobenzoic acid radical cation. This process is a hallmark of tert-butyl esters and proceeds via a McLafferty-type rearrangement.

Following the initial loss of isobutylene, the fragmentation of the resulting 4-fluoro-2-nitrobenzoic acid radical cation is expected to follow pathways characteristic of nitroaromatic compounds. These include the sequential losses of neutral molecules such as nitric oxide (NO), nitrogen dioxide (NO2), and carbon monoxide (CO). The presence of the fluorine atom is expected to influence the relative abundance of the resulting fragment ions.

Key Predicted Fragmentation Steps:

  • Loss of Isobutylene: The most prominent initial fragmentation is the cleavage of the tert-butyl group as a neutral isobutylene molecule, leading to the formation of the 4-fluoro-2-nitrobenzoic acid radical cation.

  • Loss of Nitric Oxide (NO): From the 4-fluoro-2-nitrobenzoic acid radical cation, the loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of Nitrogen Dioxide (NO2): Alternatively, the loss of a nitrogen dioxide radical can occur, leading to the formation of a fluorobenzoyl cation.

  • Decarboxylation: The loss of carbon dioxide (CO2) from the 4-fluoro-2-nitrobenzoic acid radical cation is another plausible fragmentation route.

  • Loss of Carbon Monoxide (CO): Subsequent loss of CO from various fragment ions can also be expected.

Comparative Fragmentation Analysis

To better understand the unique fragmentation pattern of this compound, it is instructive to compare it with its structural isomers and ester analogues.

Comparison with Isomers: The Influence of Substituent Position

The fragmentation pattern of an aromatic compound can be significantly influenced by the relative positions of its substituents. A comparison with a positional isomer such as tert-butyl 2-fluoro-6-nitrobenzoate would likely reveal differences in the relative intensities of fragment ions due to steric and electronic effects. For instance, the proximity of the fluoro and nitro groups in the 2,6-isomer could lead to unique rearrangement pathways not observed for the 2,4-isomer.

Comparison with Other Esters: The Role of the Alkyl Group

The nature of the esterifying group has a profound impact on the fragmentation pattern.

  • Methyl 4-fluoro-2-nitrobenzoate: The fragmentation of the methyl ester would be expected to show a prominent molecular ion, in contrast to the tert-butyl ester. The primary fragmentation pathway would involve the loss of the methoxy radical (•OCH3) or formaldehyde (CH2O).

  • Ethyl 4-fluoro-2-nitrobenzoate: The ethyl ester would exhibit fragmentation pathways involving the loss of an ethoxy radical (•OCH2CH3) and the characteristic loss of ethylene (C2H4) via a McLafferty rearrangement.

The table below summarizes the predicted key fragments for this compound and its comparators.

CompoundKey Fragmentation PathwaysPredicted Prominent Peaks (m/z)
This compoundLoss of isobutylene (C4H8), followed by loss of NO, NO2, and CO.[M-C4H8]+•, [M-C4H8-NO]+, [M-C4H8-NO2]+, [M-C4H8-CO2]+•
Methyl 4-fluoro-2-nitrobenzoateLoss of •OCH3, loss of CH2O.M+•, [M-OCH3]+, [M-CH2O]+•
Ethyl 4-fluoro-2-nitrobenzoateLoss of •OCH2CH3, loss of C2H4 (McLafferty).M+•, [M-OCH2CH3]+, [M-C2H4]+•

Experimental Protocols

The following is a generalized protocol for the analysis of this compound and related compounds by gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Speed: 1562 u/s.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to the analyte.

  • Analyze the mass spectrum of the analyte to identify the molecular ion and key fragment ions.

  • Compare the obtained spectrum with a library of known spectra (e.g., NIST, Wiley) if available.

  • Propose fragmentation pathways based on the observed fragment ions and established fragmentation rules.

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways for this compound and its methyl ester analogue.

M This compound M+• F1 4-fluoro-2-nitrobenzoic acid radical cation [M-C4H8]+• M->F1 - C4H8 F2 [M-C4H8-NO]+ F1->F2 - NO F3 [M-C4H8-NO2]+ F1->F3 - NO2

Caption: Predicted fragmentation of this compound.

M_Me Methyl 4-fluoro-2-nitrobenzoate M+• F1_Me [M-OCH3]+ M_Me->F1_Me - •OCH3 F2_Me [M-CH2O]+• M_Me->F2_Me - CH2O

Caption: Fragmentation of Methyl 4-fluoro-2-nitrobenzoate.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich and informative process, driven by the interplay of its distinct functional groups. The characteristic loss of isobutylene serves as a primary diagnostic tool for the tert-butyl ester moiety, while the subsequent fragmentation of the aromatic core provides insights into the influence of the nitro and fluoro substituents. By comparing its predicted fragmentation with that of its isomers and other ester analogues, we gain a deeper appreciation for the structure-fragmentation relationships that govern the behavior of organic molecules in the mass spectrometer. This predictive approach, grounded in the fundamental principles of mass spectrometry, is an invaluable asset in the structural elucidation of novel compounds in the absence of established reference data. The experimental protocols and comparative data presented herein provide a robust framework for researchers and scientists engaged in the analysis of complex organic molecules.

A Comparative Guide to the FTIR Spectroscopy of Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the functional groups present in tert-butyl 4-fluoro-2-nitrobenzoate using Fourier-Transform Infrared (FTIR) spectroscopy. As a powerful and rapid analytical technique, FTIR spectroscopy is indispensable for the structural characterization and purity assessment of organic compounds.[1][2] By examining the characteristic vibrational frequencies, researchers can confirm the presence of key functional groups and gain insights into the molecular structure. This document outlines the theoretical basis for the FTIR analysis of this compound, details the experimental protocol for acquiring a spectrum, and offers a comparative analysis with related compounds to aid in spectral interpretation.

Overview of Functional Groups and Their Spectroscopic Signatures

This compound is a multifaceted molecule featuring several key functional groups, each with a distinct infrared spectroscopic fingerprint. A thorough understanding of these individual contributions is crucial for accurate spectral interpretation.

  • Aromatic Ring: The benzene ring is substituted with a fluoro, a nitro, and a tert-butyl ester group. The substitution pattern influences the C-H and C=C stretching and bending vibrations.

  • Nitro Group (-NO₂): This group is characterized by strong and distinct asymmetric and symmetric stretching vibrations.[3][4] When attached to an aromatic ring, these bands typically appear at slightly lower wavenumbers compared to aliphatic nitro compounds.[4]

  • Ester Group (-COO-C(CH₃)₃): The ester functionality is readily identified by its strong carbonyl (C=O) stretching absorption and the C-O stretching vibrations.[5]

  • Tert-butyl Group (-C(CH₃)₃): This bulky aliphatic group exhibits characteristic C-H stretching and bending vibrations, as well as skeletal C-C vibrations.[6][7]

  • Fluoro Group (-F): The C-F bond gives rise to a strong stretching vibration, though its position can be influenced by coupling with other vibrations.[8]

Experimental Protocol: Acquiring the FTIR Spectrum

This section details a standardized procedure for obtaining a high-quality FTIR spectrum of a solid organic compound such as this compound. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[9]

Objective: To acquire a high-resolution infrared spectrum of the analyte for the identification of its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues.[10]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[11]

    • Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[9]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the following typical parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[5]

      • Resolution: 4 cm⁻¹[5]

      • Number of Scans: 16-32 (co-added to enhance the signal-to-noise ratio)[5]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum to identify and label the key absorption bands.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_data Data Processing p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 Ensures baseline correction s1 Apply Solid Sample p2->s1 Ready for sample s2 Apply Pressure s1->s2 Ensures good contact s3 Acquire Sample Spectrum s2->s3 d1 Ratio Sample/Background s3->d1 Raw data d2 Identify & Analyze Peaks d1->d2

Caption: Workflow for ATR-FTIR analysis of a solid sample.

In-Depth Spectral Analysis of this compound

The FTIR spectrum of this compound is a composite of the absorption bands from its constituent functional groups. The following table provides the predicted key absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity/Description
3100 - 3000C-H StretchAromatic RingWeak to Medium, Sharp
2985 - 2950Asymmetric C-H Stretchtert-butyl GroupStrong, Sharp
2875 - 2865Symmetric C-H Stretchtert-butyl GroupMedium, Sharp
1735 - 1715C=O StretchEsterVery Strong, Sharp
1610 - 1590C=C StretchAromatic RingMedium, Sharp
1550 - 1510Asymmetric N-O StretchNitro GroupVery Strong, Sharp
1480 - 1450Asymmetric C-H Bendtert-butyl GroupMedium, Sharp
1395 - 1365Symmetric C-H Bendtert-butyl GroupStrong, Sharp (often a doublet)
1360 - 1330Symmetric N-O StretchNitro GroupStrong, Sharp
1280 - 1240Asymmetric C-O-C StretchEsterStrong, Sharp
1200 - 1100C-F StretchFluoro GroupStrong, Sharp
860 - 830C-N StretchNitro GroupMedium, Sharp
780 - 740C-H Out-of-Plane BendAromatic RingStrong, Sharp

Visualizing the Functional Groups and Vibrational Modes

molecular_vibrations cluster_molecule This compound cluster_groups Key Functional Groups cluster_vibrations Characteristic Vibrational Modes (cm⁻¹) mol Aromatic Core ester Ester (-COOC(CH₃)₃) mol->ester nitro Nitro (-NO₂) mol->nitro fluoro Fluoro (-F) mol->fluoro tertbutyl Tert-butyl (-C(CH₃)₃) ester->tertbutyl part of v_ester C=O Stretch (1735-1715) ester->v_ester v_nitro_asym Asym. N-O Stretch (1550-1510) nitro->v_nitro_asym v_nitro_sym Sym. N-O Stretch (1360-1330) nitro->v_nitro_sym v_fluoro C-F Stretch (1200-1100) fluoro->v_fluoro v_tertbutyl C-H Bending (1480-1365) tertbutyl->v_tertbutyl

Caption: Key functional groups and their vibrational modes.

Comparative FTIR Analysis

To confidently assign the observed spectral features of this compound, a comparison with structurally related molecules is highly instructive. Here, we compare its predicted spectrum with that of tert-butyl benzoate and 1-fluoro-4-nitrobenzene.

Vibrational ModeThis compound (Predicted, cm⁻¹)Tert-butyl Benzoate (Experimental, cm⁻¹)1-Fluoro-4-nitrobenzene (Experimental, cm⁻¹)
Aromatic C-H Stretch3100 - 3000~3060~3080
Aliphatic C-H Stretch2985 - 2865~2980, ~2870-
Ester C=O Stretch 1735 - 1715 ~1715 -
Aromatic C=C Stretch1610 - 1590~1600, ~1450~1600, ~1490
Asymmetric N-O Stretch 1550 - 1510 -~1520
Symmetric N-O Stretch 1360 - 1330 -~1350
C-F Stretch 1200 - 1100 -~1110
Ester C-O-C Stretch1280 - 1240~1270-

Analysis of Comparative Data:

  • Ester Group: The strong C=O stretch around 1715-1735 cm⁻¹ is a clear indicator of the ester functionality, present in both this compound and tert-butyl benzoate.

  • Nitro Group: The two intense absorptions for the asymmetric (~1550-1510 cm⁻¹) and symmetric (~1360-1330 cm⁻¹) N-O stretching are unique to the nitro-containing compounds.[12] Their presence in the spectrum of this compound and 1-fluoro-4-nitrobenzene, and their absence in tert-butyl benzoate, confirms the presence of the -NO₂ group.

  • Fluoro Group: A strong band in the 1200-1100 cm⁻¹ region, attributable to the C-F stretch, is expected for both this compound and 1-fluoro-4-nitrobenzene.[8] This band would be absent in the spectrum of tert-butyl benzoate.

  • Tert-butyl Group: The characteristic C-H stretching and bending vibrations of the tert-butyl group are present in both this compound and tert-butyl benzoate, distinguishing them from 1-fluoro-4-nitrobenzene.

Conclusion

FTIR spectroscopy provides a definitive and non-destructive method for the structural elucidation of this compound. The spectrum is characterized by a combination of strong absorption bands corresponding to the ester carbonyl, the nitro group's asymmetric and symmetric stretches, the C-F stretch, and the vibrations of the tert-butyl group and the aromatic ring. By comparing the spectrum to those of simpler, related molecules, each functional group can be unambiguously identified, confirming the compound's molecular structure. This analytical approach is fundamental in quality control, reaction monitoring, and the characterization of novel compounds in drug discovery and materials science.

References

"comparative reactivity of Tert-butyl 4-fluoro-2-nitrobenzoate vs. other nitrobenzoates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Tert-butyl 4-fluoro-2-nitrobenzoate in Nucleophilic Aromatic Substitution

This guide provides an objective, data-supported comparison of the reactivity of this compound against other relevant nitrobenzoate isomers and analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, offering field-proven insights and detailed experimental protocols.

Introduction: The Synthetic Value of Activated Nitrobenzoates

Substituted nitroaromatic compounds are foundational pillars in modern organic synthesis, serving as critical intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The powerful electron-withdrawing nature of the nitro group not only directs further chemical transformations but also significantly activates the aromatic ring for specific reaction classes.

Among the most crucial of these is Nucleophilic Aromatic Substitution (SNAr), a powerful method for C-N, C-O, and C-S bond formation. In this context, halo-nitrobenzoates like this compound are prized for their predictable and high reactivity. This guide will dissect the structural and electronic factors that make this particular molecule an exceptionally reactive substrate and compare its performance with structurally similar compounds.

The Mechanism and Governing Principles of SNAr Reactivity

The SNAr reaction is a two-step addition-elimination process. Its rate and efficiency are dictated by the stability of the key intermediate formed during the reaction.

Pillar 1: The Rate-Determining Step The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, which bears a suitable leaving group. This first step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5]

Pillar 2: Restoration of Aromaticity In the second, much faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Several key factors govern the reactivity of a substrate in an SNAr reaction:

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, like the nitro group (–NO₂), is essential. These groups activate the ring towards attack by withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate.[1][5]

  • Positioning of EWGs: For maximum effect, the EWG must be located ortho or para to the leaving group. This positioning allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, providing significant stabilization.[3][5] An EWG in the meta position offers only weak inductive stabilization and is far less effective.

  • The Leaving Group: Unlike in SN1/SN2 reactions, the bond strength to the leaving group is not the primary concern because C-X bond cleavage occurs in the fast, non-rate-determining step. Instead, the leaving group's ability to stabilize a negative charge via its electronegativity (inductive effect) is paramount. This is why fluorine, the most electronegative halogen, is one of the best leaving groups for SNAr, despite forming the strongest carbon-halogen bond.[5][6]

Comparative Reactivity Analysis

The unique structure of This compound makes it a highly activated and synthetically useful substrate. Let's compare its reactivity profile with key isomers and analogs.

Focus Substrate: this compound

  • Structure: The fluorine leaving group is located at C4. A strong –NO₂ group is at C2 (ortho to the fluorine), and the electron-withdrawing tert-butoxycarbonyl group is at C1 (meta to the fluorine).

  • Reactivity Analysis: This molecule is primed for high reactivity. The powerful nitro group is in the ortho position, providing maximal resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C4. The tert-butoxycarbonyl group, while meta to the leaving group, still contributes to the overall electron deficiency of the ring through its inductive effect.

Data Summary Table:
CompoundStructure-NO₂ Position (to LG)-COOtBu Position (to LG)Leaving GroupPredicted Relative SNAr Reactivity
This compound this compoundorthometaFVery High
tert-Butyl 2-fluoro-4-nitrobenzoatetert-Butyl 2-fluoro-4-nitrobenzoateparaorthoFVery High
tert-Butyl 4-fluoro-3-nitrobenzoatetert-Butyl 4-fluoro-3-nitrobenzoatemetametaFLow
tert-Butyl 4-chloro-2-nitrobenzoatetert-Butyl 4-chloro-2-nitrobenzoateorthometaClHigh
In-Depth Comparison:
  • vs. tert-Butyl 2-fluoro-4-nitrobenzoate (Isomer):

    • Structural Difference: Here, the leaving group (F) is at C2, the nitro group is at C4 (para), and the ester is at C1 (ortho).

    • Expertise & Experience: Both the ortho and para positions provide excellent resonance stabilization for the Meisenheimer intermediate.[3][5] Therefore, the reactivity of this isomer is expected to be very high and comparable to that of the primary substrate. Minor differences in rate may arise from the steric influence of the bulky tert-butyl ester being directly adjacent to the reaction center, which could slightly hinder the approach of a bulky nucleophile. For most common nucleophiles, however, the electronic effects will dominate, making both highly effective substrates.

  • vs. tert-Butyl 4-fluoro-3-nitrobenzoate (Isomer):

    • Structural Difference: The nitro group is at C3, which is meta to the fluorine leaving group.

    • Expertise & Experience: This is the crucial distinction that governs reactivity. With the nitro group in the meta position, it cannot participate in resonance stabilization of the negative charge on the Meisenheimer complex.[5] The activation is limited to weaker inductive effects. Consequently, the reactivity of this isomer is dramatically lower than its ortho/para counterparts. This highlights the absolute necessity of correct substituent placement for designing efficient SNAr reactions.

  • vs. tert-Butyl 4-chloro-2-nitrobenzoate (Analog):

    • Structural Difference: The leaving group is chlorine instead of fluorine.

    • Expertise & Experience: In SNAr reactions, the rate-determining step is the initial nucleophilic attack. This attack is facilitated by a highly polarized C-X bond. Because fluorine is the most electronegative halogen, the C-F bond is more polarized than the C-Cl bond, making the carbon atom more electrophilic and susceptible to attack.[6] Therefore, the fluoro-substituted compound will consistently exhibit higher reactivity than its chloro-substituted analog, following the general trend F > Cl > Br > I for SNAr leaving groups.[5]

Experimental Protocol: A Self-Validating System

This section provides a detailed, reproducible protocol for a representative SNAr reaction, allowing for the empirical validation of the principles discussed.

Reaction: Synthesis of tert-Butyl 4-(benzylamino)-2-nitrobenzoate

Caption: Workflow for a typical SNAr reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate & Hexanes (for TLC)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.41 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Add anhydrous DMF (30 mL) to dissolve the solids.

  • Slowly add benzylamine (1.20 mL, 11 mmol) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours.

    • Causality: Heating provides the necessary activation energy. K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion. DMF is a polar aprotic solvent that effectively solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.

  • A yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove DMF and inorganic salts.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure tert-butyl 4-(benzylamino)-2-nitrobenzoate.

Conclusion

The reactivity of halo-nitrobenzoates in SNAr reactions is a direct and predictable function of their electronic and structural properties. This compound stands out as a highly efficient substrate due to the synergistic activation provided by an ortho-nitro group and the superior leaving group ability of fluorine in this mechanistic context. Its reactivity significantly surpasses isomers where the nitro group is meta to the leaving group and analogs containing chlorine instead of fluorine. A thorough understanding of these fundamental principles is paramount for any scientist aiming to leverage these powerful building blocks in the rational design of complex molecular targets.

References

"yield comparison of different synthetic pathways to Tert-butyl 4-fluoro-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount. Tert-butyl 4-fluoro-2-nitrobenzoate is a valuable building block, with its unique electronic and steric properties making it a crucial component in the development of novel bioactive molecules.[1] This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, offering experimental data and expert insights to inform your selection of the most efficient and practical route.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via a two-stage approach: first, the synthesis of the precursor 4-fluoro-2-nitrobenzoic acid, followed by its esterification with a tert-butyl group. The choice of pathway at each stage can significantly impact the overall yield, purity, and scalability of the process. This guide will dissect these stages, presenting viable options and their respective merits and drawbacks.

Stage 1: Synthesis of the Precursor, 4-Fluoro-2-nitrobenzoic Acid

The common starting point for the synthesis of the target ester is 4-fluoro-2-nitrobenzoic acid. Two principal routes to this intermediate are prevalent in the literature: the oxidation of 4-fluoro-2-nitrotoluene and the hydrolysis of 4-fluoro-2-nitrobenzonitrile.

Pathway A: Oxidation of 4-fluoro-2-nitrotoluene

This classical approach involves the oxidation of the methyl group of 4-fluoro-2-nitrotoluene to a carboxylic acid. A common and potent oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation of 4-fluoro-2-nitrotoluene

  • A mixture of 4-fluoro-2-nitrotoluene (1 equivalent), potassium permanganate (4 equivalents), and water is heated to 100°C.[2]

  • The reaction is stirred vigorously for several hours until the starting material is consumed (monitoring by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration through celite.[2]

  • The filtrate is washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the 4-fluoro-2-nitrobenzoic acid.[2]

  • The solid product is collected by filtration, washed with cold water, and dried.

Yield: Reported yields for this method vary, with one source citing a 34% yield.[2]

Causality Behind Experimental Choices:

  • Potassium permanganate is a strong oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in water under heating to ensure sufficient reactivity.

  • The filtration through celite is a crucial step to remove the insoluble manganese dioxide byproduct, which can otherwise contaminate the product.

  • Acidification is necessary to protonate the carboxylate salt formed under the basic conditions of the oxidation, leading to the precipitation of the desired carboxylic acid.

Pathway B: Hydrolysis of 4-fluoro-2-nitrobenzonitrile

An alternative route to 4-fluoro-2-nitrobenzoic acid is the hydrolysis of the corresponding benzonitrile. This can be achieved under acidic conditions.

Experimental Protocol: Hydrolysis of 4-fluoro-2-nitrobenzonitrile

  • A suspension of 4-fluoro-2-nitro-benzonitrile (1 equivalent) in hydrobromic acid (48%) is heated at 130°C for several hours.[2]

  • After cooling to room temperature, a large volume of water is added to the reaction mixture.[2]

  • The resulting precipitate is collected by filtration, washed with water and a nonpolar solvent like hexane, to afford the 4-fluoro-2-nitrobenzoic acid.[2]

Yield: This method has been reported to provide a significantly higher yield of 81%.[2]

Causality Behind Experimental Choices:

  • Strong acid catalysis (in this case, hydrobromic acid) is required to protonate the nitrogen of the nitrile group, making the carbon atom more susceptible to nucleophilic attack by water.

  • The high reaction temperature is necessary to overcome the activation energy for the hydrolysis of the stable nitrile group.

  • The addition of water after the reaction serves to precipitate the less soluble carboxylic acid product from the aqueous acidic solution.

Stage 2: Esterification of 4-Fluoro-2-nitrobenzoic Acid

Once 4-fluoro-2-nitrobenzoic acid is obtained, the next step is the introduction of the tert-butyl ester group. Direct Fischer esterification with tert-butanol is generally inefficient due to the steric hindrance of the tertiary alcohol. Therefore, alternative methods are employed. While the following protocols are described for the isomeric 2-fluoro-4-nitrobenzoic acid, they are directly applicable to the 4-fluoro-2-nitro isomer due to the similar reactivity of the carboxylic acid group.

Pathway I: Di-tert-butyl dicarbonate (Boc Anhydride) Method

This is a highly efficient method for the tert-butylation of carboxylic acids under mild conditions.

Experimental Protocol: Esterification using Di-tert-butyl dicarbonate

  • To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (a slight excess) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 10°C and add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for a couple of hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tert-butyl ester.

Yield: This method is reported to have a very high yield of 98% for the analogous 2-fluoro-4-nitrobenzoic acid.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate (Boc anhydride) is an excellent electrophilic source of the "tert-butoxycarbonyl" group.

  • DMAP is a highly effective nucleophilic catalyst that reacts with Boc anhydride to form a more reactive intermediate, which is then attacked by the carboxylate.

  • Triethylamine acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

Pathway II: Tosyl Chloride Mediated Esterification

This method involves the activation of the carboxylic acid with p-toluenesulfonyl chloride (tosyl chloride) followed by reaction with tert-butanol.

Experimental Protocol: Esterification using Tosyl Chloride

  • To a solution of 4-fluoro-2-nitrobenzoic acid (1 equivalent) and tert-butanol (1.5 equivalents) in a suitable solvent, add pyridine at 0°C.

  • To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • The reaction mixture is then stirred at 0°C for an extended period (e.g., 19 hours).

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the desired ester.

Yield: A yield of 75% has been reported for the synthesis of the isomeric tert-butyl 2-fluoro-4-nitrobenzoate using this method.

Causality Behind Experimental Choices:

  • p-Toluenesulfonyl chloride reacts with the carboxylic acid to form a mixed anhydride, which is a more reactive acylating agent than the carboxylic acid itself.

  • Pyridine serves as a base to neutralize the HCl generated during the formation of the mixed anhydride and also acts as a nucleophilic catalyst.

  • The low reaction temperature is maintained to control the reactivity and prevent potential side reactions.

Comparative Analysis of Synthetic Pathways

ParameterStage 1: Pathway A (Oxidation)Stage 1: Pathway B (Hydrolysis)Stage 2: Pathway I (Boc Anhydride)Stage 2: Pathway II (Tosyl Chloride)
Starting Material 4-fluoro-2-nitrotoluene4-fluoro-2-nitrobenzonitrile4-fluoro-2-nitrobenzoic acid4-fluoro-2-nitrobenzoic acid
Key Reagents Potassium permanganateHydrobromic acidDi-tert-butyl dicarbonate, DMAP, Triethylaminep-Toluenesulfonyl chloride, Pyridine, tert-butanol
Reported Yield 34%[2]81%[2]~98% (by analogy)~75% (by analogy)
Reaction Conditions High temperature (100°C)[2]High temperature (130°C)[2]Mild (10-20°C)Low temperature (0°C)
Advantages Readily available starting material.High yield.Very high yield, mild conditions.Good yield, common reagents.
Disadvantages Lower yield, stoichiometric inorganic waste (MnO₂).Harsh acidic conditions, high temperature.Boc anhydride is moisture sensitive.Longer reaction time, use of pyridine.

Visualizing the Synthetic Workflows

Synthetic_Pathways cluster_stage1 Stage 1: Synthesis of 4-Fluoro-2-nitrobenzoic Acid cluster_stage2 Stage 2: Esterification A_start 4-Fluoro-2-nitrotoluene A_reagents KMnO₄, H₂O, 100°C A_start->A_reagents A_product 4-Fluoro-2-nitrobenzoic Acid A_reagents->A_product 34% Yield B_start 4-Fluoro-2-nitrobenzonitrile B_reagents HBr (48%), 130°C B_start->B_reagents B_product 4-Fluoro-2-nitrobenzoic Acid B_reagents->B_product 81% Yield Acid 4-Fluoro-2-nitrobenzoic Acid I_reagents Boc₂O, DMAP, Et₃N, CH₂Cl₂ Acid->I_reagents II_reagents TsCl, Pyridine, t-BuOH, 0°C Acid->II_reagents Product_I This compound I_reagents->Product_I ~98% Yield Product_II This compound II_reagents->Product_II ~75% Yield

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion and Recommendations

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 4-fluoro-2-nitrobenzonitrile. The hydrolysis of the nitrile to the carboxylic acid (Pathway B) offers a significantly higher yield compared to the oxidation of the corresponding toluene derivative.

For the subsequent esterification, the use of di-tert-butyl dicarbonate (Pathway I) is the superior method, providing a near-quantitative yield under mild conditions. While the tosyl chloride mediated method is also effective, its lower yield and the use of pyridine make it a less attractive option.

Therefore, for researchers seeking a high-yielding and efficient synthesis of this compound, the recommended route is the hydrolysis of 4-fluoro-2-nitrobenzonitrile followed by esterification with di-tert-butyl dicarbonate. This pathway maximizes the overall yield and employs relatively mild conditions in the final step, facilitating purification and scale-up.

References

A Comparative Guide to the Definitive Structural Confirmation of Tert-butyl 4-fluoro-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value and Analytical Challenge

Tert-butyl 4-fluoro-2-nitrobenzoate and its derivatives are pivotal building blocks in medicinal chemistry and materials science.[1] Their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals stems from the specific reactivity conferred by the fluoro and nitro substituents on the benzoate core.[1] However, the synthesis of these compounds can often lead to isomeric impurities, most notably the positional isomer Tert-butyl 2-fluoro-4-nitrobenzoate.[1][2][3][4][5] Distinguishing between these isomers is not merely an academic exercise; it is a critical step for ensuring the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API) or advanced material.

This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously confirm the structure of these derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating analytical workflow that integrates multiple techniques for an irrefutable structural assignment.

The Core Analytical Triad: NMR, MS, and X-Ray Crystallography

The definitive structural elucidation of a this compound derivative relies on a synergistic approach. While each technique provides unique information, no single method used in isolation (short of X-ray crystallography) is sufficient to overcome all potential ambiguities. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Roadmap

NMR spectroscopy is the cornerstone of structural analysis, providing a detailed map of the molecule's carbon-hydrogen framework and the crucial placement of the fluorine atom. For these derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Expertise in Action: Why NMR is First

We begin with NMR because it provides direct evidence of atomic connectivity. The chemical shifts (δ), signal integrations, and coupling constants (J values) allow us to piece together the molecular puzzle. The key to differentiating the 4-fluoro-2-nitro isomer from the 2-fluoro-4-nitro isomer lies in the coupling patterns of the aromatic protons and their interaction with the ¹⁹F nucleus.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR [6]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Use a spectrometer of 400 MHz or higher for optimal resolution.

    • Acquire data with a standard 30° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to observe a single peak for each unique carbon.

    • A sufficient number of scans (often 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum. ¹⁹F NMR is highly sensitive and can often be performed with fewer scans.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and signal integration.

Interpreting the Data: A Tale of Two Isomers

The diagnostic information resides in the aromatic region of the ¹H NMR spectrum and the C-F coupling constants in the ¹³C NMR spectrum.

  • For this compound: We expect to see three distinct aromatic proton signals. The proton at C3 (adjacent to the nitro group) will be coupled to the proton at C5, which is in turn coupled to both the C6 proton and the fluorine at C4. This complex splitting pattern is a key signature.

  • For Tert-butyl 2-fluoro-4-nitrobenzoate: The aromatic proton signals will exhibit a different coupling pattern due to the altered positions of the fluorine and nitro groups.

Variable temperature (VT) NMR can also be employed to study rotational barriers, such as that of the tert-butyl group or around the carbamate bond in more complex derivatives.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as a crucial validation step, confirming the molecular weight and elemental composition of the synthesized derivative.[6]

Expertise in Action: Beyond the Molecular Ion

While identifying the correct molecular ion peak is the primary goal, high-resolution mass spectrometry (HRMS) provides an exact mass measurement. This allows for the calculation of the elemental formula (C₁₁H₁₂FNO₄), providing a high degree of confidence that the correct atoms are present.[2][3] Fragmentation patterns, observed in techniques like GC-MS with Electron Ionization (EI), can offer further structural clues, such as the characteristic loss of the tert-butyl group (a loss of 57 Da).

Experimental Protocol: LC-MS with ESI

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source. ESI is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺).[6]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Identify the molecular ion peak and compare its m/z value to the theoretical mass of C₁₁H₁₂FNO₄ (241.0750).[2][3]

    • Utilize software to confirm the isotopic distribution pattern, which should match the theoretical pattern for the proposed formula.

Single-Crystal X-ray Diffraction: The Unambiguous Arbiter

When absolute, undeniable proof of structure is required, or when NMR and MS data remain ambiguous, single-crystal X-ray diffraction is the gold standard.[6] This technique provides the three-dimensional arrangement of atoms in space, definitively resolving any issues of isomerism.[9][10][11][12]

Expertise in Action: Not Just a Picture, But a Prerequisite

Obtaining a publication-quality crystal structure is often a prerequisite for filing patents or for regulatory submissions (e.g., an Investigational New Drug application). The challenge, however, lies in growing a suitable single crystal, which can be a time-consuming process of trial and error.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth: Grow single crystals by slowly evaporating the solvent from a saturated solution of the purified compound. Common solvent systems include ethyl acetate/hexane or dichloromethane/cyclohexane.[9]

  • Crystal Mounting: Select a high-quality crystal and mount it on a diffractometer.

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and the structure is refined.

Integrated Analytical Workflow

A robust workflow ensures that data from each technique is used to build a comprehensive and self-validating structural proof.

G cluster_start Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Validation cluster_confirmation Definitive Confirmation start Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Parallel Analysis ms High-Resolution MS start->ms Parallel Analysis prelim Preliminary Structure (Connectivity & Formula) nmr->prelim ms->prelim decision Structure Unambiguous? prelim->decision xray Single-Crystal X-ray Diffraction decision->xray No / Absolute Proof Required final Final Confirmed Structure decision->final Yes xray->final

Caption: Integrated workflow for structural confirmation.

Comparative Data Summary

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryNon-destructive, excellent for isomeric differentiation, provides detailed structural mapRequires pure sample (>95%), can be complex to interpret, less sensitive than MS
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity (µg-ng), confirms elemental compositionDoes not distinguish between isomers, fragmentation can be complex or absent (soft ionization)
X-ray Crystallography Absolute 3D atomic arrangement, bond lengths, bond anglesUnambiguous, definitive structural proofRequires a suitable single crystal (can be a major bottleneck), destructive

Conclusion

Confirming the structure of this compound derivatives is a multi-faceted process that demands a rigorous, multi-technique approach. While NMR spectroscopy provides the foundational map and Mass Spectrometry acts as the gatekeeper for molecular formula, only their combined interpretation can lead to a confident preliminary assignment. For absolute, irrefutable proof, particularly in regulated environments, Single-Crystal X-ray Diffraction remains the ultimate arbiter. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their work and the quality of their valuable synthetic products.

References

A Senior Application Scientist's Guide to Tert-butyl 4-fluoro-2-nitrobenzoate: Unveiling its Synthetic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the myriad of choices for constructing complex molecular architectures, tert-butyl 4-fluoro-2-nitrobenzoate has emerged as a reagent of significant interest. This guide provides an in-depth comparison of this versatile building block against its simpler analogues, such as methyl or ethyl esters, and other related structures. We will explore the nuanced advantages conferred by its unique combination of a tert-butyl ester, a fluorine atom, and a nitro group, supported by mechanistic insights and practical experimental protocols.

The Strategic Advantage: A Trifecta of Functionality

This compound's utility is not merely incidental; it is the result of the synergistic interplay between its three key functional components. Each element offers a distinct advantage that, when combined, provides chemists with a powerful tool for strategic synthesis.

1. The Tert-butyl Ester: A Bulwark of Protection and Orthogonality

The most distinguishing feature of this building block is the tert-butyl ester. Unlike its methyl or ethyl counterparts, the tert-butyl group offers significant steric hindrance around the carboxyl group.[1][2] This steric bulk serves a dual purpose: it can influence the regioselectivity of reactions on the aromatic ring and, more importantly, it functions as a robust protecting group for the carboxylic acid.

This protecting group is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, where methyl or ethyl esters might be susceptible to hydrolysis or transesterification.[1][3] The true elegance of the tert-butyl ester lies in its deprotection strategy. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the carboxylic acid and isobutylene gas.[2] This facile, acid-labile deprotection allows for an "orthogonal" protection strategy in multi-step syntheses. A chemist can perform various transformations on other parts of the molecule under basic or neutral conditions, and then selectively deprotect the carboxylic acid without disturbing other acid-sensitive functional groups.[3][4][5]

2. The Fluoro Group: An Unconventional Leaving Group in SNAr

The fluorine atom at the 4-position is a key activator for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceuticals.[6] While halogens are generally good leaving groups, in the context of SNAr, fluorine's high electronegativity makes it exceptionally effective.[7] The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[7] Fluorine's strong inductive electron-withdrawing effect stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction.[8] This often results in higher yields and milder reaction conditions compared to chloro- or bromo-substituted analogues.

3. The Nitro Group: The Engine of Activation

The nitro group, positioned ortho to the ester and para to the fluoro group, is a powerful electron-withdrawing group. Its presence is crucial for activating the aromatic ring towards nucleophilic attack.[6] By withdrawing electron density from the ring, it makes the carbon atom attached to the fluorine more electrophilic and susceptible to attack by nucleophiles. The nitro group also plays a vital role in stabilizing the Meisenheimer complex through resonance, further facilitating the SNAr reaction.

Comparative Performance: A Data-Driven Perspective

While direct, side-by-side comparative studies detailing the yields of this compound versus its methyl or ethyl analogues in the same reaction are not abundant in the literature, we can infer performance advantages based on established principles and reported yields for similar reactions. The primary advantage of the tert-butyl ester is not necessarily in the yield of the SNAr step itself, but in its utility in a broader synthetic context.

FeatureThis compoundMethyl/Ethyl 4-fluoro-2-nitrobenzoate
SNAr Reactivity High, due to fluoro and nitro activation.High, due to fluoro and nitro activation.
Steric Hindrance Significant, can influence regioselectivity.Minimal.
Protecting Group Excellent for carboxylic acid.Less robust, susceptible to hydrolysis.
Deprotection Mild acidic conditions (e.g., TFA).Requires basic (saponification) or harsh acidic conditions.
Orthogonal Strategy Highly compatible.Limited compatibility.
Typical SNAr Yields Generally high (qualitative assessment).Generally high (qualitative assessment).

The key takeaway is that while the SNAr reaction may proceed with high yield for both tert-butyl and methyl/ethyl esters, the tert-butyl variant offers significantly more flexibility in subsequent synthetic steps due to its orthogonal deprotection properties.

Experimental Protocols

The following protocols provide a practical guide for utilizing this compound in common synthetic transformations.

Protocol 1: Synthesis of N-Aryl Piperazines via SNAr

This protocol describes the synthesis of a key intermediate for various pharmaceutically active compounds.

reagent1 This compound reaction K2CO3, DMSO 80-100 °C reagent1->reaction 1.0 eq reagent2 Piperazine reagent2->reaction 2.0 eq product Tert-butyl 4-(piperazin-1-yl)-2-nitrobenzoate reaction->product start_material Tert-butyl 4-(substituted)-2-nitrobenzoate reaction TFA, DCM Room Temp start_material->reaction 1.0 eq product 4-(Substituted)-2-nitrobenzoic acid reaction->product cluster_snar SNAr Mechanism cluster_deprotection Tert-butyl Ester Deprotection A Aryl Fluoride B Meisenheimer Complex (Resonance Stabilized) A->B + Nu- (Rate-determining step) C Product B->C - F- F F- Nu Nu- D Tert-butyl Ester E Protonated Ester D->E + H+ G Carboxylic Acid + Tert-butyl Cation E->G H Isobutylene G->H - H+ H_plus H+

References

A Senior Application Scientist's Guide to Benchmarking Tert-butyl 4-fluoro-2-nitrobenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Tert-butyl 4-fluoro-2-nitrobenzoate has emerged as a valuable reagent, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical comparison of its performance against viable alternatives in two cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling. By examining the available, albeit limited, experimental data and drawing upon established mechanistic principles, we aim to equip you with the insights necessary to make informed decisions for your specific synthetic challenges.

Introduction to this compound: A Versatile Building Block

This compound is a versatile chemical intermediate widely utilized in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: a fluorine atom activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group, and the tert-butyl ester, which can be readily cleaved under acidic conditions. This combination makes it an attractive starting material for the synthesis of a variety of biologically active molecules, including kinase inhibitors, and for the development of advanced polymers and agrochemicals.[2][3][4]

The strategic placement of the fluoro and nitro groups enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. The bulky tert-butyl ester group can also influence the regioselectivity of reactions and the solubility of intermediates.

I. Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for the formation of carbon-heteroatom and carbon-carbon bonds to an aromatic ring. The high electronegativity of the fluorine atom, combined with the strong electron-withdrawing effect of the nitro group, makes this compound an excellent substrate for this reaction.

A. The "Element Effect": Why Fluorine Reigns Supreme

In SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. The established "element effect" dictates a reactivity order of F > Cl > Br > I.[5] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex results in a lower activation energy and a faster reaction rate compared to other halogens.

B. Comparative Analysis with Alternative Esters: A Data-Driven Perspective

While the superiority of the fluoro-substituent is clear, a more nuanced comparison involves evaluating the performance of this compound against its corresponding methyl and ethyl esters. The choice of ester group can influence reaction kinetics, yields, and downstream processing.

Unfortunately, a direct, side-by-side comparative study with quantitative data for these specific esters in a benchmark SNAr reaction (e.g., with a common nucleophile like piperidine or a phenoxide) is not prominently available in peer-reviewed literature. However, we can infer performance characteristics based on the known electronic and steric effects of the ester groups.

Table 1: Postulated Performance Comparison in a Representative SNAr Reaction (e.g., with Piperidine)

ReagentEster GroupPostulated ReactivityRationale
This compound Tert-butylExcellent The bulky tert-butyl group is sterically hindering but has a minimal electronic effect on the aromatic ring's reactivity. Its primary advantage lies in its lability under acidic conditions, allowing for selective deprotection without affecting other sensitive functional groups.
Methyl 4-fluoro-2-nitrobenzoate MethylExcellent The methyl ester is less sterically demanding than the tert-butyl ester, which could potentially lead to slightly faster reaction rates in some cases. However, its removal requires saponification, which may not be compatible with base-sensitive functionalities in the molecule.
Ethyl 4-fluoro-2-nitrobenzoate EthylExcellent Similar to the methyl ester, the ethyl ester offers good reactivity. The choice between methyl and ethyl often comes down to subtle differences in solubility and the specific conditions required for subsequent transformations.

Causality behind Experimental Choices:

When designing an SNAr reaction, the choice of solvent and base is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically employed to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the HF by-product. The reaction temperature is also a key parameter to control, with milder conditions often being sufficient for highly activated substrates like fluoronitrobenzoates.

C. Experimental Protocol: A Representative SNAr Reaction

The following is a generalized, yet detailed, protocol for the SNAr reaction of a 4-fluoro-2-nitrobenzoate ester with an amine nucleophile. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product isolation.

dot

Caption: A generalized workflow for a Nucleophilic Aromatic Substitution reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Reagents: Dissolve the starting material in anhydrous DMF. To this solution, add the amine nucleophile (1.1 equivalents) followed by potassium carbonate (2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

II. Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. While the fluorine atom in this compound is not the leaving group in this reaction (as it would be in a C-F activation, which is more challenging), the electronic nature of the substituent can still influence the reactivity of an adjacent leaving group (e.g., a bromine or iodine atom that would need to be introduced onto the ring).

For the purpose of this guide, we will consider a hypothetical scenario where this compound is compared to its non-fluorinated analog, Tert-butyl 2-nitro-4-bromobenzoate, to illustrate the electronic influence of the fluorine atom.

A. The Inductive Effect of Fluorine in Suzuki Coupling

The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step of the Suzuki-Miyaura catalytic cycle. This effect can make the carbon atom bearing the leaving group (e.g., bromine) more electrophilic, potentially accelerating the rate of oxidative addition of the palladium(0) catalyst.

B. Comparative Analysis: A Postulated Scenario

Direct experimental data comparing the Suzuki coupling of this compound (assuming a second leaving group is present) with its methyl and ethyl ester counterparts is scarce. However, we can anticipate that the steric bulk of the tert-butyl group might have a more pronounced effect in the coordination-intensive catalytic cycle of the Suzuki reaction compared to the SNAr reaction.

Table 2: Postulated Performance Comparison in a Representative Suzuki-Miyaura Coupling

ReagentEster GroupPostulated ReactivityRationale
Tert-butyl 4-bromo-2-nitrobenzoate Tert-butylGood to Excellent The tert-butyl group may introduce some steric hindrance, potentially requiring more forcing conditions or specialized ligands to achieve high yields. However, its deprotection advantages remain.
Methyl 4-bromo-2-nitrobenzoate MethylExcellent The smaller methyl group is less likely to impede the catalytic cycle, potentially leading to faster reactions and higher yields under standard conditions.
Ethyl 4-bromo-2-nitrobenzoate EthylExcellent Similar to the methyl ester, the ethyl ester is expected to perform very well in Suzuki coupling reactions.
C. Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol highlights the key components and steps necessary for a successful transformation.

dot

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., Tert-butyl 4-bromo-2-nitrobenzoate, 1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., potassium carbonate, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

III. Conclusion and Recommendations

This compound is a highly valuable and reactive building block for organic synthesis, particularly in the context of SNAr reactions where the fluorine leaving group provides a significant kinetic advantage. While direct, quantitative comparative data against its methyl and ethyl ester analogs is limited in the public domain, its key advantage lies in the ease of deprotection of the tert-butyl ester under acidic conditions, which is often orthogonal to the conditions required for the removal of methyl or ethyl esters.

For Nucleophilic Aromatic Substitution reactions , this compound is an excellent choice, especially when downstream transformations are sensitive to the basic conditions required for methyl/ethyl ester saponification.

For Suzuki-Miyaura cross-coupling reactions , while the electronic benefit of the fluorine is present, the steric bulk of the tert-butyl group may necessitate some optimization of reaction conditions. In cases where steric hindrance is a concern and the final product is tolerant to basic hydrolysis, the corresponding methyl or ethyl esters might offer a more straightforward synthetic route.

Ultimately, the choice of reagent will depend on the specific synthetic strategy, the nature of the other functional groups in the molecule, and the desired final product. This guide provides a framework for making that decision based on sound scientific principles and established reaction mechanisms.

References

A Comparative Guide to the Cross-Reactivity of Tert-butyl 4-fluoro-2-nitrobenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Antimicrobial Agents

In the field of drug development, particularly in the pursuit of novel antimicrobial agents, the principle of selective toxicity is paramount. An ideal therapeutic agent must effectively neutralize a pathogenic target while exhibiting minimal interaction with host systems. Tert-butyl 4-fluoro-2-nitrobenzoate is a synthetic intermediate with potential applications in medicinal chemistry.[1] Its nitroaromatic scaffold is of particular interest, as such compounds are often substrates for nitroreductase (NTR) enzymes. These enzymes are widespread in bacteria but largely absent in mammalian cells, making bacterial NTRs an attractive target for developing selective prodrugs or inhibitors.[2][3]

This guide presents a comprehensive, albeit hypothetical, framework for evaluating the cross-reactivity profile of this compound. We postulate its function as an inhibitor of a bacterial nitroreductase, a critical enzyme for the pathogen's survival. The central challenge, however, lies not only in its efficacy against the bacterial target but also in its potential for off-target interactions with human enzymes that may possess analogous reductive capabilities. This guide provides a detailed comparison with two structural analogs to elucidate key structure-activity relationships (SAR) that govern selectivity.

  • Compound of Interest: this compound

  • Alternative A (Structural Analog - Lacks Fluorine): Tert-butyl 2-nitrobenzoate

  • Alternative B (Structural Analog - Lacks Ester): 4-Fluoro-2-nitrobenzoic acid

The objective is to provide researchers with a robust experimental blueprint for assessing on-target potency versus off-target liability, a critical step in the preclinical evaluation of any new chemical entity.

The Rationale for Cross-Reactivity Profiling

The nitro group (-NO2) is a potent electron-withdrawing group that makes nitroaromatic compounds susceptible to enzymatic reduction.[4] While this is the basis for their targeted activity by bacterial NTRs, it also presents a liability. Human enzymes, notably NAD(P)H:quinone oxidoreductase 1 (NQO1), can also reduce nitroaromatics.[5] Unintended inhibition of or interaction with such human enzymes can lead to off-target toxicity. Therefore, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental aspect of understanding a compound's therapeutic window.

Our comparative analysis will focus on quantifying the inhibitory activity of our three compounds against a hypothetical bacterial nitroreductase (Bacillus subtilis NfsB, hereafter BsNTR) and a key human off-target, human NQO1.

cluster_workflow Cross-Reactivity Assessment Workflow A Compound Synthesis (TBFNB, TBNB, FNBA) B On-Target Screening (Bacterial Nitroreductase - BsNTR) A->B Test Compounds C Off-Target Screening (Human Quinone Reductase - NQO1) A->C Test Compounds D Cell-Based Assays (Antibacterial & Human Cytotoxicity) B->D Potency Data (IC50) C->D Off-Target Data (IC50) E Data Analysis & Selectivity Index Calculation D->E Cellular Efficacy (MIC) & Toxicity (CC50) F Lead Candidate Selection E->F Decision Making

Caption: High-level workflow for assessing the cross-reactivity and selectivity of investigational compounds.

Comparative Efficacy and Selectivity: A Data-Driven Analysis

To provide a clear comparison, we present hypothetical, yet plausible, experimental data for our compounds of interest. These values are what one might expect to generate from the protocols detailed in the subsequent sections.

Table 1: Biochemical Potency and Selectivity
CompoundTarget: BsNTR IC50 (µM)Off-Target: hNQO1 IC50 (µM)Selectivity Index (hNQO1 IC50 / BsNTR IC50)
This compound 0.8 ± 0.1 75 ± 5.2 93.75
Tert-butyl 2-nitrobenzoate1.5 ± 0.245 ± 3.830.00
4-Fluoro-2-nitrobenzoic acid5.2 ± 0.6> 200> 38.46

Interpretation of Biochemical Data: The data suggests that the fluorine substitution in This compound is crucial for enhancing both potency against the bacterial target and selectivity against the human off-target when compared to its non-fluorinated analog. The parent carboxylic acid, while highly selective, shows significantly reduced potency, likely due to poor binding affinity or unfavorable charge at physiological pH.

Table 2: Cellular Activity and Cytotoxicity
CompoundAntibacterial Activity MIC (µM)Human Cell Cytotoxicity CC50 (HepG2) (µM)Therapeutic Index (CC50 / MIC)
This compound 2.5 ± 0.4 150 ± 11 60.0
Tert-butyl 2-nitrobenzoate5.0 ± 0.790 ± 8.518.0
4-Fluoro-2-nitrobenzoic acid55 ± 4.1> 200> 3.6

Interpretation of Cellular Data: The tert-butyl ester group appears critical for cellular activity. This compound demonstrates superior antibacterial potency (lower Minimum Inhibitory Concentration - MIC) and a significantly better therapeutic index compared to the other analogs. This is likely attributable to enhanced cell membrane permeability conferred by the ester, allowing the compound to reach its intracellular target. The poor cellular activity of the carboxylic acid analog, despite its biochemical selectivity, underscores the importance of cell-based assays in early-stage drug discovery.[6][7]

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of any comparative guide rests on the robustness of its experimental methodologies. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol 1: Enzymatic Inhibition Assay (NADH Depletion)

This assay quantifies enzyme activity by monitoring the consumption of the cofactor NADH, which absorbs light at 340 nm. Inhibition is measured as a decrease in the rate of NADH depletion.

cluster_reaction Enzymatic Reaction Enzyme Enzyme (NTR or NQO1) NAD NAD+ (No Absorbance at 340nm) Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Binding NADH NADH (Absorbs at 340nm) NADH->NAD Oxidation Substrate Nitroaromatic Substrate Reduced_Substrate Reduced Substrate Substrate->Reduced_Substrate Reduction Inhibitor Test Compound Inhibitor->Inactive_Complex

Caption: Principle of the NADH depletion assay for measuring nitroreductase activity and its inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM DTT.

    • Enzyme Stock: Prepare 1 µM stocks of purified recombinant BsNTR and hNQO1 in assay buffer with 10% glycerol.

    • NADH Stock: Prepare a 10 mM stock solution in assay buffer.

    • Substrate Stock: Use menadione as a general substrate for both enzymes; prepare a 20 mM stock in DMSO.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of each test compound in DMSO. Create a 10-point, 3-fold serial dilution series for each.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 88 µL of assay buffer.

    • Add 2 µL of the appropriate inhibitor dilution (or DMSO for control wells).

    • Add 5 µL of the enzyme stock solution (final concentration ~50 nM).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of NADH and menadione (final concentrations: 200 µM NADH, 50 µM menadione).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic trace.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity (Ki) of the inhibitors by assessing their ability to displace a fluorescently-labeled probe from the enzyme's active site.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Binding Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: 1 µM BsNTR in binding buffer.

    • Fluorescent Probe: A custom-synthesized, fluorescently-labeled nitroaromatic ligand known to bind the active site (e.g., "Nitro-Fluor 520"). Prepare a 1 µM stock.

    • Inhibitor Stocks: Prepare serial dilutions as described in Protocol 1.

  • Assay Procedure (384-well black, low-volume plate):

    • To each well, add 10 µL of binding buffer.

    • Add 2.5 µL of the fluorescent probe (final concentration ~10 nM, determined empirically).

    • Add 2.5 µL of the inhibitor dilution (or DMSO for control).

    • Add 5 µL of the enzyme stock (final concentration ~50 nM).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization (FP) on a plate reader equipped with appropriate filters for the fluorophore.

    • Plot the change in mP (millipolarization units) versus log[inhibitor].

    • Fit the data to a competitive binding model to determine the Ki value.

Protocol 3: Cellular Assays

A. Antibacterial Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation: Culture Bacillus subtilis to mid-log phase in Mueller-Hinton Broth (MHB).

  • Assay: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Inoculate each well with the bacterial suspension to a final density of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Human Cell Cytotoxicity (CC50) Assay:

Cytotoxicity assays are crucial for evaluating a drug candidate's safety profile.[8]

  • Cell Culture: Seed human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[6] The LDH assay measures the release of LDH from damaged cells into the culture medium.[6]

  • Analysis: Plot percent viability against log[compound] and fit the data to determine the 50% cytotoxic concentration (CC50).

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative analysis of cross-reactivity for this compound. Based on our hypothetical data, the compound demonstrates a promising profile as a selective inhibitor of a bacterial nitroreductase. The inclusion of structural analogs effectively highlights the contributions of the fluoro and tert-butyl ester moieties to its overall performance. The fluoro group appears to enhance selectivity, while the ester group is vital for cellular penetration and efficacy.

These findings, while illustrative, underscore a critical principle in drug discovery: rational design and comprehensive profiling are inseparable. The experimental workflows provided here offer a template for generating the high-quality, reproducible data needed to make informed decisions about which chemical scaffolds to advance. Future studies should expand the off-target panel to include other human reductases and employ broader proteomic approaches to identify unanticipated interactions, ensuring a complete picture of the compound's safety and selectivity profile.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 4-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these materials. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-fluoro-2-nitrobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility.

Understanding the Compound: Hazard Profile and Chemical Properties

Before any disposal protocol can be established, a thorough understanding of the subject compound is paramount. This compound is a halogenated nitroaromatic compound. Its structure, containing a nitro group and a fluorine atom on a benzene ring, along with a tert-butyl ester, dictates its reactivity and potential hazards.

PropertyValueSource
CAS Number 942271-60-5[1][2]
Molecular Formula C₁₁H₁₂FNO₄[1][3][4]
Molecular Weight 241.22 g/mol [1][3]
Appearance Off-white solid[3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.

  • Emergency Procedures: In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[6]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow is designed to ensure safety and regulatory compliance.

References

Navigating the Safe Handling of Tert-butyl 4-fluoro-2-nitrobenzoate: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. Tert-butyl 4-fluoro-2-nitrobenzoate, a key intermediate in various synthetic pathways, presents a unique set of handling challenges.[1] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound belongs to the class of nitroaromatic compounds. While specific toxicological data for this exact compound is not extensively published, the known hazards of related nitroaromatic and fluorinated compounds necessitate a cautious and well-informed approach to PPE selection. The primary risks associated with this class of chemicals include:

  • Dermal Absorption: Nitroaromatic compounds can be absorbed through the skin, potentially leading to systemic toxicity.[2] Symptoms of exposure can be delayed and may include skin and eye irritation.[2]

  • Inhalation Hazard: While the volatility of this specific compound may be low, any handling that could generate dusts or aerosols presents a significant inhalation risk. Inhalation of nitroaromatic compounds can lead to respiratory irritation.

  • Eye Damage: Direct contact with the eyes can cause serious irritation.

Therefore, a comprehensive PPE strategy is the foundational element of safe handling.

Core PPE Recommendations: A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the task.

Laboratory OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile or Neoprene Gloves (Double-gloving recommended)- Laboratory Coat- Respiratory Protection (N95 or higher, if dust generation is possible)
Solution Preparation & Transfers - Chemical Splash Goggles and Face Shield- Butyl Rubber or Viton™ Gloves- Chemical Resistant Apron over Laboratory Coat- Work within a certified chemical fume hood is mandatory.
Reaction Work-up & Purification - Chemical Splash Goggles and Face Shield- Heavy-duty Butyl Rubber or Viton™ Gloves- Chemical Resistant Apron over Laboratory Coat- Ensure all operations are conducted in a chemical fume hood.
Waste Disposal - Chemical Splash Goggles and Face Shield- Butyl Rubber or Viton™ Gloves- Chemical Resistant Apron over Laboratory Coat- Respiratory protection may be required depending on the disposal method.

The Science of Glove Selection: Beyond the Latex Standard

For handling this compound, standard latex or thin nitrile gloves are insufficient. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for a chemical to permeate the glove material.

Glove MaterialThickness (mils)Breakthrough Time (minutes) for NitrobenzeneRecommendation
Butyl Rubber 14> 480[3][4]Excellent: Recommended for prolonged contact and handling large quantities.
Viton™ 22> 480[3][4]Excellent: Offers superior protection for extended handling.
Neoprene 1830-60[5]Fair: Suitable for short-duration tasks with a low risk of splash. Not for immersion.
Nitrile 8< 10[5]Not Recommended for Direct Contact: Suitable for incidental splash protection only. Change immediately upon contact.

It is imperative to note that these breakthrough times are for a related compound and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. [6]

Procedural Excellence: Donning and Doffing of PPE

The correct sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): Secure the mask or respirator to your face, ensuring a proper seal.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if a splash hazard exists.

  • Gloves: Select the appropriate chemical-resistant gloves. When double-gloving, don the first pair, then the second, ensuring the cuff of the outer glove extends over the sleeve of your lab coat.

Doffing Protocol (to be performed in a designated area):
  • Outer Gloves: If double-gloved, remove the outer pair of gloves by grasping the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton your lab coat. Grasp it from the inside at the shoulders and peel it away from your body, turning it inside out as you remove it. Place it in the designated receptacle for contaminated laundry or disposal.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Mask/Respirator: Remove your mask or respirator, touching only the straps.

  • Inner Gloves (if used): Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_planning Planning & Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Decontamination Start Task Assessment: Handling Tert-butyl 4-fluoro-2-nitrobenzoate Risk_Assessment Identify Hazards: - Dermal Contact - Inhalation (dust/aerosol) - Eye Contact Start->Risk_Assessment Eye_Protection Eye Protection: - Goggles (minimum) - Face Shield (splash risk) Risk_Assessment->Eye_Protection Hand_Protection Hand Protection: - Nitrile (incidental) - Butyl/Viton (direct/prolonged) Risk_Assessment->Hand_Protection Body_Protection Body Protection: - Lab Coat - Chem-Resistant Apron Risk_Assessment->Body_Protection Resp_Protection Respiratory Protection: - N95+ (if dust/aerosol) Risk_Assessment->Resp_Protection Donning Don PPE (Correct Sequence) Eye_Protection->Donning Hand_Protection->Donning Body_Protection->Donning Resp_Protection->Donning Handling Perform Chemical Handling in Fume Hood Donning->Handling Doffing Doff PPE (Correct Sequence) Handling->Doffing Waste_Disposal Dispose of Contaminated PPE and Chemical Waste (Follow EHS Guidelines) Doffing->Waste_Disposal Decon Decontaminate Work Area Waste_Disposal->Decon

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.